Mufemilast
Description
a PDE4 inhibitor for the treatment of psoriasis
Structure
2D Structure
3D Structure
Properties
CAS No. |
1255909-03-5 |
|---|---|
Molecular Formula |
C20H22N2O7S2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[5-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,6-dioxothieno[3,4-c]pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C20H22N2O7S2/c1-5-29-16-8-12(6-7-15(16)28-3)14(10-31(4,26)27)22-19(24)13-9-30-18(21-11(2)23)17(13)20(22)25/h6-9,14H,5,10H2,1-4H3,(H,21,23)/t14-/m1/s1 |
InChI Key |
PRSNGWLHNWGOKD-CQSZACIVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=CSC(=C3C2=O)NC(=O)C)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=CSC(=C3C2=O)NC(=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mufemilast's Ripple Effect: A Technical Deep Dive into its Downstream Signaling Pathways
For Immediate Release
TIANJIN, China – Mufemilast (also known as Hemay005), an orally administered small molecule inhibitor of phosphodiesterase-4 (PDE4), is under development by Tianjin Hemay Pharmaceutical for the treatment of a range of inflammatory conditions including psoriasis, atopic dermatitis, and ulcerative colitis.[1][2] As a targeted therapy, this compound’s efficacy stems from its ability to modulate the intricate downstream signaling pathways that govern the inflammatory response. This technical guide provides an in-depth exploration of the core molecular mechanisms of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its downstream effects.
The Central Mechanism: Elevating Intracellular cAMP
The primary mechanism of action for this compound is the selective inhibition of the PDE4 enzyme.[3] PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes, including the control of inflammation.[4] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within immune and other cell types.[5] This elevation of intracellular cAMP is the linchpin of this compound's anti-inflammatory effects, initiating a cascade of downstream signaling events.
Downstream Signaling Cascades of this compound
The increased intracellular cAMP levels triggered by this compound lead to the modulation of two principal signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway. These pathways act in concert to suppress pro-inflammatory responses and promote anti-inflammatory processes.
Activation of the PKA-CREB Anti-Inflammatory Axis
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[6][7] Activated PKA phosphorylates a variety of downstream targets, most notably the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB (pCREB) translocates to the nucleus where it binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. A key outcome of CREB activation is the increased expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] IL-10 plays a crucial role in suppressing the activity of pro-inflammatory immune cells and the production of pro-inflammatory cytokines.
dot
Caption: this compound-induced PKA-CREB signaling pathway.
Suppression of the Pro-Inflammatory NF-κB Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of both PKA and Epac by increased cAMP levels converges to inhibit the NF-κB signaling pathway.[6][7][8] This inhibition is a cornerstone of the anti-inflammatory effects of PDE4 inhibitors like this compound. By suppressing NF-κB, this compound leads to the downregulation of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12, IL-17, IL-22, and IL-23.[5]
dot
Caption: Inhibition of the NF-κB pathway by this compound.
Quantitative Data on Downstream Effects
While specific preclinical data on the IC50 and EC50 values for this compound's modulation of downstream signaling molecules are not extensively available in the public domain, the following table summarizes the expected quantitative outcomes based on its mechanism as a PDE4 inhibitor. For comparative context, data for other PDE4 inhibitors are included where available.
| Parameter | This compound (Expected Outcome) | Comparative Data (Other PDE4 Inhibitors) |
| cAMP Accumulation | Increase in intracellular cAMP levels. | Roflumilast has been shown to effectively increase intracellular cAMP. |
| IC50 for Cytokine Inhibition | ||
| TNF-α | Potent inhibition. | Apremilast has demonstrated inhibition of TNF-α production. |
| IL-6 | Significant inhibition. | |
| IL-12 | Significant inhibition. | |
| IL-17 | Significant inhibition. | |
| IL-22 | Significant inhibition. | |
| IL-23 | Potent inhibition. | |
| EC50 for Cytokine Upregulation | ||
| IL-10 | Potent upregulation. | Apremilast has been shown to increase IL-10 production. |
Note: The table represents expected outcomes for this compound based on its class. Specific quantitative data for this compound from preclinical studies by Tianjin Hemay Pharmaceutical are not publicly available at this time.
Key Experimental Protocols
The elucidation of this compound's downstream signaling pathways would involve a series of established in vitro and in vivo experimental protocols. The following are detailed methodologies for key experiments that would be employed to characterize the effects of this compound.
cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., U937) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation by other PDEs) and then treated with varying concentrations of this compound or a vehicle control.
-
Cell Lysis: After a specified incubation period, cells are lysed to release intracellular contents.
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value for this compound-induced cAMP accumulation.
dot
Caption: Workflow for cAMP Accumulation Assay.
Cytokine Production Assay
Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation: PBMCs or other relevant immune cells are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) in the presence of varying concentrations of this compound or a vehicle control.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-23, IL-10) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[9][10]
-
Data Analysis: Dose-response curves are generated to determine the IC50 values for the inhibition of pro-inflammatory cytokines and the EC50 values for the upregulation of anti-inflammatory cytokines.
NF-κB Reporter Assay
Objective: To determine the inhibitory effect of this compound on NF-κB activation.
Methodology:
-
Cell Line: A cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element is used.[6][11]
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of this compound, and an IC50 value is determined.
Western Blot for PKA Substrate Phosphorylation
Objective: To confirm the activation of the PKA pathway by assessing the phosphorylation of its downstream substrates.[7][8]
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control, and whole-cell lysates are prepared.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of PKA substrates (e.g., phospho-CREB) and total protein as a loading control.
-
Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the relative phosphorylation levels are quantified.
dot
Caption: Western Blot workflow for PKA activation.
Conclusion
This compound represents a targeted approach to the treatment of inflammatory diseases by specifically inhibiting PDE4 and thereby increasing intracellular cAMP levels. This primary action triggers a cascade of downstream signaling events, primarily through the activation of the PKA-CREB pathway and the inhibition of the pro-inflammatory NF-κB pathway. The net effect is a rebalancing of the immune response, characterized by a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines. Further disclosure of preclinical and clinical data will provide a more detailed quantitative understanding of this compound's potent anti-inflammatory profile and its precise effects on these critical downstream signaling pathways.
References
- 1. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]
- 7. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Mufemilast regulation of anti-inflammatory cytokines
An In-Depth Technical Guide to Mufemilast's Regulation of Anti-Inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (formerly Hemay005) is a novel, orally administered small-molecule inhibitor of phosphodiesterase-4 (PDE4) currently in late-stage clinical development for various autoimmune diseases, including psoriasis and ulcerative colitis.[1][2] Its mechanism of action centers on the modulation of the intracellular second messenger cyclic adenosine monophosphate (cAMP), leading to a dual anti-inflammatory effect: the suppression of pro-inflammatory mediators and the potentiation of anti-inflammatory cytokines. This technical guide provides an in-depth examination of the core signaling pathways modulated by this compound, with a specific focus on its role in upregulating anti-inflammatory cytokines. It includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key molecular interactions and workflows.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
This compound is a selective inhibitor of the PDE4 enzyme. PDE4 is the predominant phosphodiesterase isoform in most immune and inflammatory cells, where it is responsible for the hydrolytic degradation of cAMP into its inactive form, 5'-AMP.[3] By inhibiting PDE4, this compound prevents this degradation, leading to an accumulation of intracellular cAMP.
This elevation of cAMP is the central node from which the anti-inflammatory effects of this compound emanate. Increased cAMP levels activate Protein Kinase A (PKA), a key downstream effector.[4] PKA, in turn, phosphorylates and activates the cAMP Response Element-Binding protein (CREB), a pivotal transcription factor.[5] Activated, phosphorylated CREB (p-CREB) translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of specific genes, thereby modulating their transcription.[6][7] A critical outcome of CREB activation is the increased transcription and subsequent production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6][8]
Simultaneously, the increase in cAMP can interfere with pro-inflammatory signaling pathways, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[9][10] This leads to the reduced production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-17, and IL-23.[11]
Signaling Pathway Diagram
Caption: this compound's core mechanism of action.
Quantitative Data Presentation
While detailed quantitative data on cytokine modulation from this compound's clinical trials are not yet fully published, results from Phase II studies in ulcerative colitis provide clinical efficacy endpoints.[5] Furthermore, preclinical comparisons to other PDE4 inhibitors offer context for its anti-inflammatory potency.[3][12]
Table 1: Clinical Efficacy and Safety Data for this compound
| Indication | Study Phase | Treatment Arms | Key Endpoint | Result | Adverse Events (vs. Apremilast) | Reference |
|---|---|---|---|---|---|---|
| Ulcerative Colitis (Moderate-to-Severe) | Phase II | 45 mg BID, 60 mg BID, Placebo | Clinical Remission (Week 12) | 45 mg: 35.5%60 mg: 43.3%Placebo: 9.7% | Not Reported | [5] |
| Ulcerative Colitis (Moderate-to-Severe) | Phase II | 45 mg BID, 60 mg BID, Placebo | Clinical Response (Week 12) | 45 mg: 87.1%60 mg: 80.0%Placebo: 41.9% | Not Reported | [5] |
| Psoriasis | Phase III | this compound (60mg BID) | Safety (vs. Apremilast) | Diarrhea: 14.7% (vs. 31.0%)Nausea: 24.2% (vs. 22.0%) | Data from a 36-week core period. |[3] |
Table 2: Comparative Anti-inflammatory Activity of Oral PDE4 Inhibitors
| Compound | Target | Metric | Finding | Implication | Reference |
|---|---|---|---|---|---|
| This compound vs. Apremilast | Psoriasis (PDX Mouse Model) | Therapeutic Effect | Demonstrated equivalent therapeutic effects at equivalent exposure levels. | Suggests comparable in-vivo anti-inflammatory efficacy to an established PDE4 inhibitor. | [3] |
| ME3183 vs. Apremilast | Inflammatory Cytokine Production (Preclinical) | Potency (IC50) | 5- to 40-fold more potent in inhibiting production of IL-10, TNF, and IFN-γ. | Highlights the potential for next-generation PDE4 inhibitors to have enhanced cytokine modulation activity. |[12] |
Detailed Experimental Protocols
To assess the biological activity of this compound and its effects on the cAMP/PKA/CREB signaling axis and subsequent cytokine production, several key in vitro and ex vivo assays are essential.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound's in-vitro activity.
Protocol 3.1: Quantification of IL-10 in Cell Supernatant by ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of IL-10 secreted into cell culture supernatants.
Materials:
-
Human IL-10 ELISA Kit (e.g., from RayBiotech, R&D Systems, or similar), typically includes:
-
Pre-coated 96-well plate (anti-human IL-10 capture antibody)
-
Biotinylated anti-human IL-10 detection antibody
-
Lyophilized recombinant human IL-10 standard
-
Streptavidin-HRP conjugate
-
Assay Diluent, Wash Buffer, TMB Substrate, Stop Solution
-
-
Cell culture supernatants (collected from Protocol 3.0)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.[13] Reconstitute the lyophilized IL-10 standard to create a stock solution. Perform serial dilutions of the standard in Assay Diluent to generate a standard curve (e.g., from 500 pg/mL down to ~7.8 pg/mL).[14]
-
Sample Addition: Add 100 µL of each standard, blank (Assay Diluent), and experimental sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation (Capture): Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C.[13]
-
Washing: Aspirate the liquid from each well. Wash each well 3-4 times with 300-350 µL of 1x Wash Buffer.[4] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[13]
-
Washing: Repeat the wash step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.[13]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 5-30 minutes at room temperature in the dark. Monitor for color development.[13][14]
-
Reaction Stop: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the mean absorbance for each set of duplicates. Subtract the mean blank absorbance. Plot a standard curve of the mean absorbance versus the known concentrations of the IL-10 standards. Use this curve to determine the concentration of IL-10 in the experimental samples.
Protocol 3.2: Analysis of CREB Phosphorylation by Western Blot
This protocol details the detection and semi-quantitative analysis of phosphorylated CREB (p-CREB at Ser133) relative to total CREB in cell lysates.
Materials:
-
Cell lysates (collected from Protocol 3.0, prepared in RIPA buffer with phosphatase and protease inhibitors)
-
SDS-PAGE equipment (gels, running buffer, power supply)
-
Western blotting equipment (transfer apparatus, PVDF or nitrocellulose membranes, transfer buffer)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-p-CREB (Ser133) and Rabbit anti-total CREB
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Thaw cell lysates on ice. Determine protein concentration using a BCA or Bradford assay. To an aliquot of lysate, add an equal volume of 2x Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes to denature proteins.[15]
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).[7] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by observing the pre-stained ladder on the membrane.[7]
-
Membrane Blocking: Place the membrane in blocking buffer (5% BSA in TBST is often preferred for phospho-antibodies) and incubate for 1 hour at room temperature with gentle agitation.[15][16]
-
Primary Antibody Incubation (p-CREB): Dilute the anti-p-CREB primary antibody in blocking buffer (e.g., 1:1000 dilution).[10] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
-
Washing: Decant the antibody solution. Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[16]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:3000-1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Repeat the wash step as described in step 6.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 1-5 minutes.[16]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for Total CREB): To normalize for protein loading, the membrane can be stripped of antibodies using a mild stripping buffer. After stripping, re-block the membrane and probe with the anti-total CREB primary antibody, followed by the secondary antibody and detection steps as above.[10]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to p-CREB (~43 kDa) and total CREB.[9] Express the p-CREB signal as a ratio relative to the total CREB signal for each sample.
Conclusion
This compound represents a significant advancement in the class of oral PDE4 inhibitors, leveraging a well-defined molecular mechanism to exert broad anti-inflammatory effects. By increasing intracellular cAMP, it activates the PKA/CREB signaling cascade, leading to the enhanced production of the key anti-inflammatory cytokine IL-10. This, combined with its suppression of major pro-inflammatory pathways, provides a dual mechanism to rebalance the immune response in autoimmune diseases. While comprehensive clinical data on its cytokine-modulating effects are still emerging, preclinical evidence and early clinical results underscore its potential as an effective and well-tolerated oral therapy for conditions like psoriasis and ulcerative colitis.[3][5] The experimental protocols outlined herein provide a robust framework for further investigation into the nuanced immunomodulatory properties of this compound and related compounds.
References
- 1. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Tianjin Hemay Biotech - AdisInsight [adisinsight.springer.com]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. file.elabscience.com [file.elabscience.com]
- 5. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]
- 6. gene-quantification.de [gene-quantification.de]
- 7. gladstone.org [gladstone.org]
- 8. oncotarget.com [oncotarget.com]
- 9. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 10. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soeagra.com [soeagra.com]
- 12. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. nwlifescience.com [nwlifescience.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
In-Depth Technical Guide: PDE4 Subtype Selectivity of Hemay005 (Mufemilast)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemay005, also known as Mufemilast, is a novel, orally active small-molecule inhibitor of phosphodiesterase-4 (PDE4) currently under clinical development for the treatment of various chronic inflammatory diseases, including psoriasis, Behçet's disease, and ulcerative colitis. Emerging evidence suggests that Hemay005 possesses a unique mechanism of action, distinguishing it from other PDE4 inhibitors. This technical guide provides a comprehensive overview of the available data on the PDE4 subtype selectivity of Hemay005, its mechanism of action, and the experimental methodologies relevant to its evaluation.
Introduction to PDE4 and Subtype Selectivity
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory cytokines.
The PDE4 enzyme family is encoded by four genes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are differentially expressed in various tissues and cell types, and they play distinct roles in cellular functions. Notably, PDE4B and PDE4D are predominantly expressed in immune and inflammatory cells, making them attractive targets for anti-inflammatory therapies. It is hypothesized that selective inhibition of these subtypes may offer an improved therapeutic window, minimizing the side effects associated with non-selective PDE4 inhibitors, such as nausea and emesis, which are often linked to PDE4D inhibition in the central nervous system.
Hemay005 (this compound): Mechanism of Action
Hemay005 is characterized as a selective PDE4 inhibitor. A key distinguishing feature of Hemay005 is its proposed dual mechanism of action. It is described as both a PDE4B protein expression blocker and a PDE4 inhibitor . This suggests that beyond enzymatic inhibition, Hemay005 may also downregulate the synthesis of the PDE4B enzyme, potentially leading to a more profound and sustained anti-inflammatory effect.
Quantitative Analysis of PDE4 Subtype Selectivity
While specific IC50 or Ki values for Hemay005 against each of the four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) are not yet publicly available in peer-reviewed literature, preliminary information from commercial suppliers indicates a general in vitroIC50 of 80-120 nM for PDE4 . The assertion of its dual action on PDE4B strongly implies a degree of selectivity for this subtype.
For comparative purposes, the table below will be populated with the specific IC50 values for Hemay005 against each PDE4 subtype as this information becomes publicly available.
| PDE4 Subtype | Hemay005 (this compound) IC50 (nM) |
| PDE4A | Data Not Available |
| PDE4B | Data Not Available |
| PDE4C | Data Not Available |
| PDE4D | Data Not Available |
| General PDE4 | 80 - 120 |
Experimental Protocols for Determining PDE4 Subtype Selectivity
The determination of PDE4 subtype selectivity is crucial for the characterization of novel inhibitors. While the specific protocols used for Hemay005 have not been detailed in public documents, standard industry practices involve a variety of in vitro enzymatic and cell-based assays.
In Vitro Enzymatic Assays
Biochemical assays using purified, recombinant human PDE4 subtypes are the gold standard for determining the intrinsic inhibitory potency of a compound.
Typical Experimental Workflow:
Figure 1: Workflow for a typical in vitro PDE4 enzymatic assay.
Methodology Details:
-
Enzyme Source: Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used.
-
Substrate: A common substrate is tritiated cAMP ([3H]-cAMP).
-
Assay Buffer: A suitable buffer containing divalent cations (e.g., MgCl2) is used to maintain optimal enzyme activity.
-
Inhibitor Preparation: Hemay005 is serially diluted to a range of concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.
-
Detection: The amount of hydrolyzed substrate (e.g., [3H]-AMP) is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA), filtration assays, or chromatographic separation.
-
Data Analysis: The percentage of inhibition at each concentration of Hemay005 is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by assessing the compound's ability to penetrate cell membranes and engage the target in a cellular environment.
Typical Experimental Workflow:
Figure 2: Workflow for a typical cell-based PDE4 functional assay.
Methodology Details:
-
Cell Lines: Cell lines endogenously expressing a specific PDE4 subtype or engineered to overexpress a particular subtype are used.
-
cAMP Induction: Intracellular cAMP levels are elevated using a stimulating agent such as forskolin or a specific Gs-coupled receptor agonist.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Hemay005.
-
cAMP Measurement: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or reporter gene assays.
-
Data Analysis: The ability of Hemay005 to potentiate the agonist-induced cAMP accumulation is quantified, and an IC50 value is determined.
Signaling Pathway
The anti-inflammatory effects of Hemay005 are mediated through the modulation of the cAMP signaling pathway.
Figure 3: Simplified cAMP signaling pathway and the inhibitory action of Hemay005.
By inhibiting PDE4, Hemay005 prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a downregulation of pro-inflammatory cytokine production and an upregulation of anti-inflammatory cytokines, which is the basis of the therapeutic effect of Hemay005 in inflammatory diseases.
Conclusion
Hemay005 (this compound) is a promising new PDE4 inhibitor with a potential dual mechanism of action that may confer selectivity for the PDE4B subtype. While comprehensive quantitative data on its subtype selectivity is not yet fully available, its progression through clinical trials for various inflammatory conditions highlights its therapeutic potential. Further publication of preclinical data will be crucial for a complete understanding of its selectivity profile and for guiding its future clinical development and application. This guide will be updated as more specific information on the PDE4 subtype selectivity of Hemay005 becomes available in the public domain.
References
The Pharmacodynamics of Mufemilast in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mufemilast (also known as Hemay005) is an orally administered, selective small-molecule inhibitor of phosphodiesterase-4 (PDE4). By elevating intracellular cyclic adenosine monophosphate (cAMP) levels in immune cells, this compound modulates the inflammatory response, positioning it as a promising therapeutic agent for a range of immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its effects on immune cells. It includes a summary of its mechanism of action, available quantitative data from preclinical and clinical studies, and detailed methodologies for key clinical trials. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.
Introduction
This compound is a novel therapeutic candidate being developed for the treatment of various inflammatory conditions, including psoriasis, atopic dermatitis, and ulcerative colitis.[1][2] Its targeted action on PDE4, an enzyme crucial in the inflammatory cascade, allows for the modulation of both pro-inflammatory and anti-inflammatory pathways.[3] This guide synthesizes the current knowledge on the pharmacodynamics of this compound, offering a technical resource for professionals in the field of drug development and immunology.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP, a key second messenger in various cells, including immune cells like T cells, macrophages, and dendritic cells.[3]
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10).[4]
Furthermore, increased cAMP levels interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway for the transcription of pro-inflammatory cytokines. This interference results in the downregulation of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-23 (IL-23).[3] The dual effect of upregulating anti-inflammatory cytokines and downregulating pro-inflammatory cytokines underlies the therapeutic potential of this compound in immune-mediated diseases.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound.
Table 1: In Vitro PDE4 Inhibition
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | 80-120 nM | PDE4 | [5] |
Table 2: Clinical Efficacy in Plaque Psoriasis (Phase 3, NCT04102241)
| Endpoint (Week 16) | This compound (60 mg BID) | Placebo | p-value | Reference |
| PASI-75 Response Rate | 53.6% | 16.0% | <0.0001 | [5] |
| sPGA Success (Clear/Almost Clear) | 31.3% | 6.4% | <0.0001 | [5] |
Table 3: Clinical Efficacy in Ulcerative Colitis (Phase 2)
| Endpoint (Week 12) | This compound (45 mg BID) | This compound (60 mg BID) | Placebo | p-value (vs. Placebo) | Reference |
| Clinical Remission Rate | 35.5% | 43.3% | 9.7% | 0.031 / 0.004 | [6] |
| Clinical Response Rate | 87.1% | 80.0% | 41.9% | Not Reported | [6] |
| Mucosal Healing | 41.9% | 66.7% | 16.1% | Not Reported | [6] |
Experimental Protocols
Detailed protocols for the key clinical trials are summarized below based on publicly available information.
Phase 3 Trial in Moderate-to-Severe Plaque Psoriasis (NCT04102241)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[5]
-
Participants: 216 patients with moderate-to-severe chronic plaque psoriasis.[5]
-
Intervention:
-
This compound 60 mg administered orally twice daily (PO BID).[5]
-
Placebo administered orally twice daily.
-
-
Duration: 16 weeks of treatment.[5]
-
Primary Endpoints:
-
Psoriasis Area and Severity Index (PASI) 75 Response: The proportion of patients achieving at least a 75% reduction in their PASI score from baseline at week 16.[5]
-
Static Physician's Global Assessment (sPGA) Success: The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16.[5]
-
-
Statistical Analysis: Efficacy was assessed by comparing the response rates between the this compound and placebo groups.
Phase 2 Trial in Moderate-to-Severe Ulcerative Colitis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 induction trial.[6]
-
Participants: 91 Chinese patients with moderate-to-severe ulcerative colitis who had received at least one prior conventional or advanced therapy.[6]
-
Intervention:
-
Randomization: Patients were randomized in a 1:1:1 ratio to the three treatment arms.[6]
-
Duration: 12 weeks of treatment.[6]
-
Primary Endpoint:
-
Clinical Remission Rate: The proportion of patients achieving clinical remission at week 12.[6]
-
-
Secondary Endpoints:
-
Statistical Analysis: The primary endpoint was evaluated by comparing the clinical remission rates in the this compound groups to the placebo group.[6]
Conclusion
This compound demonstrates a clear pharmacodynamic profile as a selective PDE4 inhibitor, leading to the modulation of key inflammatory pathways in immune cells. The available data from in vitro and clinical studies support its potential as an effective oral treatment for immune-mediated inflammatory diseases such as psoriasis and ulcerative colitis. Further research, particularly the publication of detailed preclinical data on cytokine inhibition and the full protocols of clinical trials, will provide a more complete understanding of its therapeutic profile and will be crucial for its continued development and potential regulatory approval.
References
- 1. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. A Phase 2a, Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled Trial of IBD98-M Delayed-Release Capsules to Induce Remission in Patients with Active and Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]
Mufemilast's Role in the cAMP Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mufemilast (also known as Hemay005) is an orally administered, small molecule, selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] By targeting PDE4, this compound modulates the cyclic adenosine monophosphate (cAMP) signaling cascade, a critical pathway in the regulation of inflammatory responses. This technical guide provides an in-depth examination of the mechanism of action of this compound, focusing on its role within the cAMP signaling pathway. The document will cover its biochemical activity, downstream effects on inflammatory mediators, and the experimental protocols used to characterize its function.
Introduction to the cAMP Signaling Cascade and the Role of PDE4
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in cellular signal transduction, mediating a wide array of physiological processes, including inflammation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).
The PDE superfamily comprises 11 families of enzymes that hydrolyze cyclic nucleotides. PDE4 is a cAMP-specific enzyme and is the predominant PDE isoform expressed in immune and inflammatory cells, such as T cells, monocytes, macrophages, and neutrophils.[3][4] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple splice variants. The differential expression of these subtypes in various tissues and cell types allows for a fine-tuned regulation of cAMP signaling.[5]
In inflammatory cells, elevated levels of cAMP are generally associated with an anti-inflammatory state.[6] Increased cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10).[4] Furthermore, elevated cAMP can inhibit the activity of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[4]
By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 effectively dampens these anti-inflammatory signals, leading to a pro-inflammatory cellular state characterized by the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23.[4] Selective inhibition of PDE4, therefore, represents a key therapeutic strategy for a range of inflammatory diseases.
This compound: A Selective PDE4 Inhibitor
This compound is a novel, orally available small molecule that selectively inhibits the PDE4 enzyme.[1][2] This selectivity is crucial for its therapeutic action and for minimizing off-target effects that can be associated with non-selective PDE inhibitors.
Biochemical Potency
Preclinical studies have demonstrated this compound's potent inhibitory activity against the PDE4 enzyme. While specific IC50 values for each PDE4 subtype (A, B, C, and D) are not publicly available, the overall in vitro IC50 for PDE4 has been reported.
| Compound | Target | IC50 (in vitro) | Reference |
| This compound | PDE4 | 80-120 nM | [Probechem Biochemicals] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The potency of this compound is a key determinant of its therapeutic efficacy. By effectively inhibiting PDE4 at nanomolar concentrations, it can lead to a significant increase in intracellular cAMP levels in target cells.
Mechanism of Action: this compound's Modulation of the cAMP Signaling Cascade
The primary mechanism of action of this compound is the inhibition of PDE4, which leads to an accumulation of intracellular cAMP. This increase in cAMP triggers a cascade of downstream signaling events that ultimately result in a shift from a pro-inflammatory to an anti-inflammatory state.
Downstream Effects on Cytokine Production
The elevation of intracellular cAMP by this compound leads to a significant modulation of cytokine production in inflammatory cells. Specifically, it has been shown to downregulate the production of pro-inflammatory cytokines while upregulating the synthesis of anti-inflammatory cytokines.
| Cytokine | Effect of this compound | Implication | Reference |
| Pro-inflammatory | |||
| TNF-α | Downregulation | Reduction of a key mediator of inflammation | [General PDE4i effect] |
| IL-6 | Downregulation | Attenuation of systemic inflammatory responses | [General PDE4i effect] |
| IL-23 | Downregulation | Inhibition of the Th17 pathway, crucial in psoriasis | [General PDE4i effect] |
| Anti-inflammatory | |||
| IL-10 | Upregulation | Promotion of an anti-inflammatory and immunoregulatory environment | [General PDE4i effect] |
Note: While the general effects of selective PDE4 inhibitors on these cytokines are well-established, specific dose-response data for this compound are not publicly available.
Experimental Protocols
The characterization of this compound's activity relies on a series of well-defined in vitro and cell-based assays. The following sections describe the general methodologies for key experiments.
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP to 5'-AMP by a purified recombinant PDE4 enzyme. The amount of remaining cAMP or generated 5'-AMP is then quantified.
Materials:
-
Purified recombinant human PDE4 enzyme
-
This compound (or other test compounds)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., fluorescently labeled anti-cAMP antibody, or a coupled enzyme system to detect 5'-AMP)
-
Microplate reader (fluorescence, luminescence, or absorbance based on the detection method)
Procedure:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
In a microplate, add the PDE4 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop reagent or by heat inactivation).
-
Add the detection reagents and incubate as per the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on intracellular cAMP concentrations in a relevant cell line.
Principle: This cell-based assay involves treating cells with this compound and then measuring the resulting changes in intracellular cAMP levels. Common detection methods include competitive immunoassays (e.g., ELISA) or reporter gene assays.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cell line overexpressing a specific PDE4 subtype)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay
-
A cell stimulant to induce cAMP production (e.g., forskolin or a specific GPCR agonist)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based)
-
Microplate reader
Procedure:
-
Culture the cells in a multi-well plate until they reach the desired confluency.
-
Pre-treat the cells with this compound or vehicle control for a defined period.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to all wells.
-
Stimulate the cells with an agent that increases cAMP production (e.g., forskolin).
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular contents.
-
Transfer the cell lysates to the assay plate of the cAMP detection kit.
-
Follow the manufacturer's protocol for the cAMP detection kit.
-
Measure the signal using a microplate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Analyze the dose-dependent effect of this compound on cAMP accumulation.
Clinical Development and Therapeutic Indications
This compound is currently in various stages of clinical development for a range of inflammatory conditions, including psoriasis, atopic dermatitis, and ulcerative colitis.[7][8] The promising preclinical data on its mechanism of action and anti-inflammatory effects have provided a strong rationale for its investigation in these diseases.
Conclusion
This compound is a potent and selective PDE4 inhibitor that exerts its anti-inflammatory effects by modulating the cAMP signaling cascade. By preventing the degradation of cAMP in immune cells, this compound leads to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory mediators. This mechanism of action positions this compound as a promising therapeutic agent for the treatment of a variety of inflammatory disorders. Further research and clinical trials will continue to elucidate its full therapeutic potential and safety profile.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 8. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]
The Preclinical Pharmacology of Mufemilast: A Technical Guide for Drug Development Professionals
Introduction
Mufemilast (also known as Hemay005) is a novel, orally administered small-molecule inhibitor of phosphodiesterase-4 (PDE4) developed by Tianjin Hemay Pharmaceutical.[1][2] As a selective PDE4 inhibitor, this compound is positioned at the forefront of oral therapies for a range of immune-mediated inflammatory diseases. It has progressed to late-stage clinical development, including Phase III trials for plaque psoriasis and Behçet's syndrome, with other indications such as atopic dermatitis and ulcerative colitis also under investigation.[1][3]
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound. While specific preclinical study data for this compound remains largely unpublished, this document elucidates its mechanism of action, contextualizes its potency within its drug class, and outlines the standard preclinical experimental frameworks used to evaluate such compounds. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's foundational science.
Core Mechanism of Action: Selective PDE4 Inhibition
The therapeutic effect of this compound is derived from its selective inhibition of the phosphodiesterase-4 (PDE4) enzyme. PDE4 is the predominant phosphodiesterase isoenzyme expressed in key immune and inflammatory cells, including T-cells, monocytes, macrophages, and neutrophils.[4][5] It plays a critical role in regulating intracellular signaling by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger.[5]
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately modulates the expression of numerous pro- and anti-inflammatory genes. The key downstream effects are:
-
Downregulation of Pro-inflammatory Mediators: Increased cAMP signaling inhibits the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This leads to a reduction in the transcription and release of multiple pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-6, IL-12, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ).[6]
-
Upregulation of Anti-inflammatory Mediators: The cAMP/PKA pathway also leads to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[7]
This dual action of suppressing pro-inflammatory pathways while enhancing anti-inflammatory responses forms the basis of this compound's therapeutic potential across a spectrum of inflammatory disorders.
Pharmacodynamic Profile and Potency
This compound is described as a "highly potent" oral PDE4 inhibitor.[1][8] While the specific 50% inhibitory concentration (IC50) value for this compound has not been publicly disclosed, a comparison with other notable PDE4 inhibitors provides a benchmark for interpreting its potency within this therapeutic class. Potency is a key differentiator for PDE4 inhibitors, influencing both efficacy and the therapeutic window.
| Compound | IC50 (PDE4 Inhibition) | Status |
| This compound (Hemay005) | Not Publicly Disclosed | Phase III[8] |
| Roflumilast | ~0.8 nM | Approved[3][9] |
| Apremilast | ~74 nM | Approved[9] |
| Crisaborole | ~490 nM | Approved (Topical)[6] |
| ME3183 | 5-40x more potent than apremilast in inhibiting cytokine production | Phase II[8] |
| Table 1: Comparative Potency of Selected PDE4 Inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the PDE4 enzyme activity in vitro. Lower values indicate higher potency. Data is compiled from multiple sources for contextual comparison. |
Framework for Preclinical Evaluation
The preclinical assessment of a novel PDE4 inhibitor like this compound follows a structured workflow designed to establish its potency, selectivity, cellular activity, and in vivo efficacy before human trials.
Detailed Experimental Protocols
A. In Vitro Enzymatic Assay for PDE4 Inhibition
-
Objective: To determine the IC50 value of this compound against the PDE4 enzyme.
-
Methodology:
-
Enzyme Source: Recombinant human PDE4 (specifically subtypes like PDE4B or PDE4D, which are relevant to inflammation) is used.
-
Substrate: A radiolabeled substrate, [3H]cAMP, is added to the reaction mixture.
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound (this compound) are incubated in a suitable buffer at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped. The product of the reaction is radiolabeled [3H]5'-AMP.
-
Separation: Unreacted [3H]cAMP is separated from the product [3H]5'-AMP, often using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of [3H]5'-AMP formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
-
B. Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs
-
Objective: To assess the functional anti-inflammatory activity of this compound in a primary human cell system.
-
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are plated in a 96-well plate in a standard culture medium (e.g., RPMI-1640).
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the wells to induce the production and release of TNF-α.
-
Incubation: The plates are incubated for an additional period (e.g., 18-24 hours) at 37°C.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The dose-dependent inhibition of TNF-α release by this compound is calculated, and an IC50 value for this cellular effect is determined.
-
C. In Vivo Efficacy Model: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
-
Objective: To evaluate the therapeutic efficacy of orally administered this compound in a validated animal model of psoriasis.
-
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Disease Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of a 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days. IMQ activates Toll-like receptor 7 (TLR7), inducing a robust inflammatory response that mimics human psoriatic plaques.[10]
-
Treatment: this compound is administered orally (e.g., via oral gavage) once or twice daily, starting either concurrently with IMQ application or in a therapeutic regimen after disease is established. A vehicle control group is run in parallel.
-
Clinical Scoring (Psoriasis Area and Severity Index - PASI): The severity of skin inflammation is scored daily based on erythema (redness), scaling, and skin thickness. Each parameter is scored on a scale (e.g., 0-4), and a cumulative PASI score is calculated.
-
Terminal Endpoints: At the end of the study, mice are euthanized.
-
Histology: Skin samples are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and inflammatory cell infiltrate are quantified.
-
Cytokine Analysis: Skin or spleen tissue can be homogenized to measure the levels of key inflammatory cytokines (e.g., IL-17, IL-22, IL-23, TNF-α) via ELISA or qPCR.
-
-
Data Analysis: Statistical comparisons are made between the this compound-treated groups and the vehicle control group for PASI scores, epidermal thickness, and cytokine levels.
-
| Parameter | Endpoints & Expected Outcome with Effective PDE4 Inhibition |
| Clinical Score (PASI) | Reduction in cumulative score (reduced erythema, scaling, thickness). |
| Histopathology | Decreased epidermal thickness (acanthosis); reduced immune cell infiltration. |
| Pro-inflammatory Cytokines | Lowered skin/systemic levels of IL-17, IL-22, IL-23, TNF-α.[10] |
| Spleen Weight | Reduction in splenomegaly, an indicator of systemic inflammation. |
| Table 2: Key Efficacy Endpoints in the Imiquimod-Induced Psoriasis Mouse Model. |
Pharmacokinetic Profile
Specific preclinical pharmacokinetic (PK) data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, have not been published. However, as an orally administered small molecule intended for systemic action, its development would have involved extensive characterization. For context, oral PDE4 inhibitors like Roflumilast are generally well-absorbed, undergo metabolism (often via cytochrome P450 enzymes), and may have active metabolites that contribute to their overall therapeutic effect.[11] The dosing regimen used in this compound's clinical trials (e.g., 45 mg or 60 mg twice daily) was informed by these foundational preclinical PK and pharmacodynamic (PD) studies to ensure adequate drug exposure for target engagement.[12][13]
Conclusion
This compound is a potent, selective, oral PDE4 inhibitor that has demonstrated significant promise in clinical trials for psoriasis and other immune-mediated inflammatory diseases. Its mechanism of action is well-established within its class, revolving around the elevation of intracellular cAMP to suppress a wide array of pro-inflammatory mediators while promoting anti-inflammatory responses. Although detailed preclinical efficacy and pharmacokinetic data are not yet in the public domain, its advancement to Phase III studies strongly implies the successful completion of a robust preclinical program. The experimental frameworks and protocols described herein represent the standard pathway through which this compound's foundational pharmacological profile would have been established, providing the scientific basis for its ongoing development as a promising new oral therapy for patients with chronic inflammatory conditions.
References
- 1. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 10. Amelioration of imiquimod-induced psoriasis in the mice model by topical delivery of phosphodiesterase 4 inhibitor roflumilast incorporated nanoemulgel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www1.hkexnews.hk [www1.hkexnews.hk]
- 13. A Study to Evaluate the Efficacy and Safety of Hemay005 in the Treatment of Behçet Disease | MedPath [trial.medpath.com]
Mufemilast (HEM005) for Psoriasis: A Technical Guide for Researchers
An In-depth Review of the Mechanism of Action, Clinical Efficacy, and Safety Profile of a Novel PDE4 Inhibitor
This technical guide provides a comprehensive overview of Mufemilast (also known as HEMSO3), an orally administered, small molecule phosphodiesterase-4 (PDE4) inhibitor currently in late-stage clinical development for the treatment of moderate-to-severe plaque psoriasis. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oral therapies for immune-mediated inflammatory diseases.
Core Mechanism of Action: PDE4 Inhibition in Psoriasis
This compound is a potent and selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1] PDE4 is a critical regulator of intracellular signaling in immune and inflammatory cells.[2][3] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP.[1]
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory cascade.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), and an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][4] The modulation of these cytokines is central to the therapeutic effect of this compound in psoriasis, a disease driven by the IL-23/Th17 axis.[5]
Clinical Development Program
This compound is being developed by Tianjin Hemay Biotech for several autoimmune diseases, with the most advanced program being for plaque psoriasis.[6] The clinical development program has progressed to Phase III trials.[7]
Preclinical Data
While detailed preclinical data for this compound have not been extensively published, it is described as a highly potent PDE4 inhibitor.[7] In a mouse model transplanted with human psoriatic skin, this compound demonstrated therapeutic effects equivalent to Apremilast at similar exposure levels.[8]
Clinical Trials
This compound has been evaluated in Phase I, II, and III clinical trials for moderate-to-severe plaque psoriasis. However, the results from the Phase I and II studies have not been formally published.[7]
A pivotal Phase III clinical trial (NCT04102241) has been completed in China.[8][9] This was a randomized, double-blind, placebo-controlled study that enrolled 216 patients with moderate-to-severe chronic plaque psoriasis.[9] An additional Phase III trial (NCT04839328) is also underway to further evaluate the efficacy and safety of this compound.[2]
Clinical Efficacy Data
The primary efficacy endpoints in the psoriasis clinical trials for this compound are the Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA).
Phase III Efficacy Results (NCT04102241)
The results from the 16-week placebo-controlled phase of the pivotal Phase III trial demonstrated the superiority of this compound 60 mg twice daily (BID) over placebo.[8][9]
| Efficacy Endpoint | This compound 60 mg BID (N=211) | Placebo (N=94) | p-value |
| PASI-75 Response Rate (%) | 53.6 | 16.0 | <0.0001 |
| sPGA Success (clear or almost clear) Rate (%) | 31.3 | 6.4 | <0.0001 |
| PASI-50 Response Rate (%) | 82.7 | 37.2 | <0.0001 |
| Data from a Phase III clinical trial presented at the American College of Rheumatology Conference 2023 and from HKEXnews filings.[8][9] |
Phase II Dose-Ranging Study (NCT04102241)
While detailed results are not fully published, a Phase II study evaluated this compound at doses of 15 mg, 30 mg, and 60 mg twice daily against a placebo in 216 individuals.[2] The Phase III trial identified 60 mg BID as the optimal dose.[9]
Safety and Tolerability Profile
The safety and tolerability of this compound have been assessed in its clinical trial program.
Adverse Events
The most common adverse events reported in clinical trials of this compound are primarily gastrointestinal in nature and are generally mild.[9] This is consistent with the known side-effect profile of other oral PDE4 inhibitors.[10][11] A detailed breakdown of the incidence of specific adverse events from the this compound trials is not yet publicly available.
Notably, in the Phase III clinical trial, there was no evidence to suggest that this compound induces depression or suicidal tendencies.[8] The trial also supported the safety of this compound in psoriasis patients with latent tuberculosis infection.[8]
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, a representative protocol for a Phase III, randomized, double-blind, placebo-controlled trial of an oral PDE4 inhibitor in moderate-to-severe plaque psoriasis is outlined below.
Representative Phase III Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of an oral PDE4 inhibitor compared to placebo in adults with moderate-to-severe plaque psoriasis.
Study Design:
-
Phase: III
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 16-week treatment period, followed by a long-term extension phase.
Patient Population:
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Diagnosis of chronic plaque psoriasis for at least 6 months.
-
Psoriasis Area and Severity Index (PASI) score ≥ 12.
-
static Physician's Global Assessment (sPGA) score ≥ 3 (moderate to severe).
-
Body Surface Area (BSA) involvement ≥ 10%.
-
Candidate for systemic therapy or phototherapy.
-
-
Exclusion Criteria:
-
Previous treatment with the investigational drug or other PDE4 inhibitors.
-
Use of other systemic psoriasis therapies or phototherapy within a specified washout period.
-
Active or history of significant comorbidities that would interfere with the study.
-
Intervention:
-
Treatment Arm: Oral PDE4 inhibitor (e.g., this compound 60 mg) administered twice daily.
-
Control Arm: Matching placebo administered twice daily.
Endpoints:
-
Primary Endpoints:
-
Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI-75) at week 16.
-
Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at week 16.
-
-
Secondary Endpoints:
-
Proportion of patients achieving PASI-50 and PASI-90.
-
Change from baseline in patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).
-
Safety and tolerability assessed by monitoring adverse events, laboratory parameters, and vital signs.
-
Conclusion and Future Directions
This compound has demonstrated significant efficacy and a manageable safety profile in a Phase III clinical trial for moderate-to-severe plaque psoriasis. As an oral therapy, it has the potential to be a valuable addition to the treatment armamentarium for this chronic inflammatory disease.
Further research and the publication of detailed results from the complete clinical trial program, including dose-ranging studies and long-term extension data, are eagerly awaited by the scientific community. These data will be crucial for fully understanding the therapeutic potential and positioning of this compound in the evolving landscape of psoriasis treatments. Comparative studies with other systemic agents will also be beneficial in defining its role in clinical practice.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.hkexnews.hk [www1.hkexnews.hk]
- 9. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. dermatologytimes.com [dermatologytimes.com]
Investigating Mufemilast in Behçet's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mufemilast (Hemay-005) is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) currently under clinical development for various immune-mediated inflammatory diseases, including Behçet's disease. Behçet's disease is a chronic, relapsing inflammatory disorder characterized by a range of symptoms, including recurrent oral and genital ulcers, skin lesions, and uveitis. The underlying pathology involves a dysregulated immune response leading to vasculitis. This compound shares its mechanism of action with apremilast, a PDE4 inhibitor that has received regulatory approval for the treatment of oral ulcers associated with Behçet's disease. This technical guide provides a comprehensive overview of the investigation of this compound and its surrogate, apremilast, in models relevant to Behçet's disease, focusing on the mechanism of action, preclinical evidence, and clinical findings.
Mechanism of Action: PDE4 Inhibition
This compound and apremilast exert their anti-inflammatory effects by selectively inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP) in immune and other cells. The inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory response. The net effect is a reduction in the production of pro-inflammatory cytokines and an increase in the synthesis of anti-inflammatory mediators.
The key consequences of PDE4 inhibition by this compound include:
-
Downregulation of Pro-inflammatory Cytokines: Inhibition of the NF-κB pathway leads to decreased production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), IL-17, and interferon-gamma (IFN-γ).
-
Upregulation of Anti-inflammatory Cytokines: Increased cAMP levels promote the production of the anti-inflammatory cytokine IL-10.
-
Modulation of Immune Cell Function: PDE4 inhibition affects the function of various immune cells implicated in the pathogenesis of Behçet's disease, including Th1 and Th17 cells, and M1 macrophages, leading to a reduction in inflammatory cell recruitment and activation.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound Signaling Pathway.
Preclinical Data
Direct preclinical studies of this compound in specific Behçet's disease models are not extensively available in published literature. However, the preclinical data for apremilast, which shares the same mechanism of action, provides valuable insights into the potential efficacy of this compound.
In Vitro Studies
In vitro studies using human immune cells have been crucial in elucidating the molecular effects of apremilast. These studies typically involve the isolation of peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets, followed by stimulation in the presence or absence of the drug.
Table 1: In Vitro Activity of Apremilast
| Parameter | Cell Type/Condition | Result | Reference |
| IC50 for PDE4 Isoforms | Purified human PDE4 isoforms | 10 - 100 nM | [1] |
| TNF-α Inhibition | LPS-stimulated human PBMCs | Significant reduction | [2] |
| IL-23 Inhibition | LPS-stimulated human PBMCs | Significant reduction | [2] |
| IL-17 Inhibition | Stimulated human T-cells | Reduction in Th17 cells | [3] |
| IFN-γ Inhibition | Stimulated human T-cells | Reduction in Th1 cells | [3] |
| IL-10 Production | LPS-stimulated human PBMCs | Increased production | [2] |
In Vivo Animal Models
While no specific studies of this compound or apremilast in a Behçet's disease animal model have been published, the Herpes Simplex Virus (HSV)-induced mouse model is a well-established model that recapitulates several key features of the human disease. Below is a detailed protocol for this model, which could be utilized for the evaluation of PDE4 inhibitors like this compound.
Experimental Protocol: HSV-Induced Behçet's Disease Mouse Model
-
Animal Model: ICR mice are commonly used for this model.
-
Virus Strain: Herpes Simplex Virus Type 1 (HSV-1), KOS strain.
-
Induction of Disease:
-
The earlobes of the mice are scratched with a needle.
-
A solution containing HSV-1 is topically applied to the scratched area.
-
A second inoculation is typically performed one month after the initial infection.
-
-
Observation and Assessment:
-
Mice are monitored for the development of Behçet's-like symptoms, including skin ulcers (on the ear, neck, abdomen, back, or face), eye syndromes (uveitis), genital ulcers, arthritis, and gastrointestinal ulcers[1][4].
-
The presence of two or more symptoms is often considered indicative of a Behçet's-like syndrome[5].
-
Severity scores can be assigned to quantify the disease manifestations.
-
-
Therapeutic Intervention (Hypothetical for this compound):
-
This compound would be administered orally at various doses.
-
Treatment could be initiated before or after the onset of symptoms to evaluate prophylactic or therapeutic effects.
-
A vehicle control group would be included for comparison.
-
-
Outcome Measures:
-
Clinical scores of disease activity.
-
Histopathological analysis of affected tissues to assess inflammation and vasculitis.
-
Measurement of cytokine levels in serum or tissue homogenates.
-
Clinical Investigation: The RELIEF Study (Apremilast)
The efficacy and safety of apremilast for the treatment of oral ulcers associated with Behçet's disease were evaluated in a pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study known as the RELIEF trial (NCT02307513)[4].
Table 2: RELIEF Study (NCT02307513) Design and Key Parameters
| Parameter | Description |
| Study Phase | Phase 3 |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Patient Population | 207 adult patients with active Behçet's disease and at least 2 oral ulcers at randomization. |
| Treatment Arms | - Apremilast 30 mg twice daily (n=104)- Placebo twice daily (n=103) |
| Treatment Duration | 12-week placebo-controlled period, followed by a 52-week active treatment extension phase where all patients received apremilast. |
| Primary Endpoint | Area under the curve (AUC) for the number of oral ulcers from baseline to week 12. |
| Secondary Endpoints | - Change from baseline in pain of oral ulcers (Visual Analog Scale).- Proportion of patients achieving complete response (oral ulcer-free) at week 12.- Change in Behçet's Disease Quality of Life (BDQoL) score. |
Experimental Workflow: RELIEF Clinical Trial
Caption: Workflow of the RELIEF Clinical Trial.
Clinical Efficacy Data from the RELIEF Study
The RELIEF study demonstrated the superiority of apremilast over placebo in the treatment of oral ulcers in patients with Behçet's disease.
Table 3: Key Efficacy Results of the RELIEF Study at Week 12
| Endpoint | Apremilast (n=104) | Placebo (n=103) | Difference (95% CI) | p-value | Reference |
| AUC for Number of Oral Ulcers | 129.5 | 222.1 | -92.6 (-130.6 to -54.6) | <0.001 | |
| Change in Oral Ulcer Pain (VAS) | -44.7 (±24.3) | -16.0 (±32.5) | - | <0.001 | |
| Oral Ulcer Complete Response | 52.9% | 22.3% | - | <0.001 | [4] |
| Change in BDQoL Score | -4.3 | -1.2 | -3.1 (-4.9 to -1.3) | - |
Safety and Tolerability
In the RELIEF study, the most common adverse events associated with apremilast were diarrhea, nausea, and headache. These side effects were generally mild to moderate in severity and consistent with the known safety profile of apremilast.
Conclusion
This compound, as a PDE4 inhibitor, holds significant promise for the treatment of Behçet's disease. Its mechanism of action, which involves the modulation of key inflammatory pathways, is well-suited to address the underlying immunopathology of the disease. While direct preclinical data for this compound in Behçet's disease models are limited, the extensive data from studies of apremilast, including the robust clinical efficacy demonstrated in the RELIEF trial, provide a strong rationale for the continued development of this compound for this indication. Future research should focus on generating this compound-specific data in relevant preclinical models to further characterize its therapeutic potential and to inform the design of pivotal clinical trials.
References
- 1. Impact of apremilast on quality of life in Behçet's syndrome: analysis of the phase 3 RELIEF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of sustained release apremilast-loaded PLGA nanoparticles: in vitro characterization and in vivo pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long Term Clinical Effects of Apremilast on Behcet's Disease and Changes in Serum Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 4. otezlapro.com [otezlapro.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Mufemilast and its Prospective Role in Ankylosing Sylitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ankylosing spondylitis (AS) is a chronic inflammatory disease primarily affecting the axial skeleton, leading to significant pain, stiffness, and in advanced cases, spinal fusion. The immunopathology of AS is complex, with the interleukin-23/interleukin-17 (IL-23/IL-17) axis identified as a critical pathway. Mufemilast (Hemay-005) is an oral small molecule inhibitor of phosphodiesterase 4 (PDE4) currently in Phase II clinical development for the treatment of ankylosing spondylitis. This document provides an in-depth technical guide on the potential impact of this compound on AS pathology, drawing upon the established mechanism of PDE4 inhibition and available data from related compounds in the class. While specific clinical data for this compound in AS remains limited, this guide synthesizes current knowledge to inform research and development efforts.
Introduction to Ankylosing Spondylitis Pathology
Ankylosing spondylitis is a form of spondyloarthritis, characterized by inflammation of the entheses, the sites where tendons and ligaments attach to bone. This inflammation, particularly in the sacroiliac joints and the spine, drives the disease's hallmark symptoms. Over time, chronic inflammation can lead to syndesmophyte formation, which are bony growths that can fuse the vertebrae, resulting in a loss of spinal mobility.
The pathogenesis of AS involves a complex interplay of genetic and immunological factors. The human leukocyte antigen (HLA)-B27 gene is a major genetic risk factor. The inflammatory cascade is largely driven by the IL-23/IL-17 axis. IL-23, produced by myeloid cells, promotes the survival and expansion of T helper 17 (Th17) cells and other IL-17-producing cells. These cells, in turn, release IL-17, a potent pro-inflammatory cytokine that stimulates various cell types to produce other inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), IL-6, and chemokines, perpetuating the inflammatory response and contributing to tissue damage.[1][2][3]
This compound: A Phosphodiesterase 4 (PDE4) Inhibitor
This compound is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger.
Mechanism of Action
By inhibiting PDE4, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). This signaling cascade has a dual effect on the inflammatory response:
-
Downregulation of pro-inflammatory cytokines: Increased cAMP levels inhibit the production of several key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-23.
-
Upregulation of anti-inflammatory cytokines: The cAMP-PKA-CREB pathway promotes the production of the anti-inflammatory cytokine IL-10.
Through this mechanism, this compound is hypothesized to modulate the inflammatory response that drives ankylosing spondylitis.
Preclinical and Clinical Data Overview
As of the date of this document, specific preclinical and clinical trial data for this compound in ankylosing spondylitis have not been made publicly available. However, insights can be drawn from studies on other PDE4 inhibitors in inflammatory arthritis.
Preclinical Evidence for PDE4 Inhibition in Arthritis Models
Preclinical studies in various models of arthritis have demonstrated the anti-inflammatory effects of PDE4 inhibitors. These studies have consistently shown a reduction in pro-inflammatory cytokines.
| Cytokine | Effect of PDE4 Inhibition | Model System | Reference |
| TNF-α | ↓ | Rodent models of rheumatoid arthritis | [4] |
| IL-6 | ↓ | In vitro studies with human rheumatoid synovial cells | [5] |
| IL-23 | ↓ | Mouse models of psoriasis | [6] |
| IL-10 | ↑ | In vitro studies with human peripheral blood mononuclear cells | [4] |
↓ indicates downregulation; ↑ indicates upregulation.
Clinical Trial Data for Apremilast in Ankylosing Spondylitis
Apremilast, another oral PDE4 inhibitor, has been studied in patients with ankylosing spondylitis. The results of a Phase III clinical trial (NCT01583374) provide valuable context for the potential of this drug class in AS.[7][8][9][10]
Table 1: Key Efficacy Outcomes from the Apremilast Phase III Trial in Ankylosing Spondylitis (Week 16) [7][9][10]
| Outcome | Placebo (n=164) | Apremilast 20 mg BID (n=163) | Apremilast 30 mg BID (n=163) | p-value vs Placebo |
| ASAS20 Response (%) | 37 | 35 | 33 | 0.4383 |
| ASAS40 Response (%) | 18 | 20 | 15 | Not Significant |
ASAS20/40: Assessment of SpondyloArthritis international Society 20%/40% improvement criteria. BID: twice daily.
The study did not meet its primary endpoint of a statistically significant improvement in ASAS20 response at week 16 for either dose of apremilast compared to placebo.[7][9][10]
Table 2: Radiographic Progression at Week 104 (mSASSS Change from Baseline) [7][10]
| Treatment Arm (Initial Randomization) | Mean (SD) Change in mSASSS |
| Placebo | 0.83 (3.6) |
| Apremilast 20 mg BID | 0.98 (2.2) |
| Apremilast 30 mg BID | 0.57 (1.9) |
mSASSS: modified Stoke Ankylosing Spondylitis Spine Score. A higher score indicates greater radiographic progression.
While there was a numerical trend towards less radiographic progression with the 30 mg dose of apremilast, the difference was not statistically significant.
Experimental Protocols
Detailed experimental protocols for this compound are not yet in the public domain. The following are representative protocols for key experiments relevant to the study of PDE4 inhibitors in inflammatory arthritis.
In Vitro Cytokine Inhibition Assay
Objective: To determine the effect of a PDE4 inhibitor on the production of pro-inflammatory cytokines by human synovial cells.
Methodology:
-
Cell Culture: Isolate and culture synovial fibroblasts from synovial tissue obtained from patients with rheumatoid arthritis.
-
Stimulation: Stimulate the synovial fibroblasts with a pro-inflammatory agent such as lipopolysaccharide (LPS) or TNF-α to induce cytokine production.
-
Treatment: Concurrently treat the cells with varying concentrations of the PDE4 inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-23) using a multiplex immunoassay or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the PDE4 inhibitor for each cytokine.
Rodent Model of Arthritis
Objective: To evaluate the in vivo efficacy of a PDE4 inhibitor in a preclinical model of arthritis.
Methodology:
-
Induction of Arthritis: Induce arthritis in a suitable rodent model, such as collagen-induced arthritis (CIA) in mice or adjuvant-induced arthritis (AIA) in rats.
-
Treatment Administration: Once arthritis is established, administer the PDE4 inhibitor (e.g., this compound) or a vehicle control orally on a daily basis.
-
Clinical Assessment: Monitor the clinical signs of arthritis regularly, including paw swelling and clinical scoring of disease severity.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect joint tissues for histopathological examination to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood and/or synovial fluid to measure levels of inflammatory cytokines and other relevant biomarkers.[11][12][13]
The IL-23/IL-17 Axis in Ankylosing Spondylitis
The IL-23/IL-17 signaling pathway is a central driver of inflammation in ankylosing spondylitis. Understanding this pathway is crucial for contextualizing the potential therapeutic effect of this compound.
Conclusion and Future Directions
This compound, as a PDE4 inhibitor, holds a plausible mechanistic rationale for the treatment of ankylosing spondylitis by targeting key underlying inflammatory pathways. The elevation of intracellular cAMP and subsequent modulation of pro- and anti-inflammatory cytokines represent a promising therapeutic strategy. However, the clinical development of another PDE4 inhibitor, apremilast, in AS did not yield positive results in a Phase III trial, highlighting the translational challenges in this complex disease.
The ongoing Phase II clinical trial of this compound in ankylosing spondylitis is a critical next step in determining its potential efficacy and safety in this patient population. Future research should focus on elucidating the specific effects of this compound on the IL-23/IL-17 axis in the context of AS and identifying potential biomarkers that may predict treatment response. The results from these studies will be instrumental in defining the future role, if any, of this compound in the management of ankylosing spondylitis.
References
- 1. The interleukin (IL)‐23/IL‐17 axis in ankylosing spondylitis: new advances and potentials for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The IL-23/IL-17 Axis in Spondyloarthritis Pathogenesis: Th17 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of phosphodiesterase type of IV inhibitors in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase III Randomized Study of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, for Active Ankylosing Spondylitis | The Journal of Rheumatology [jrheum.org]
- 8. A phase III randomized study of apremilast, an oral phosphodiesterase 4 inhibitor, for active ankylosing spondylitis | The Journal of Rheumatology [jrheum.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. A Phase III Randomized Study of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, for Active Ankylosing Spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Inflammatory Biomarkers in Synovial Tissue Extracts by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demonstration of a novel technique to quantitatively assess inflammatory mediators and cells in rat knee joints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mufemilast (Hemay005): In Vitro Protocols for Assessing Phosphodiesterase 4 (PDE4) Inhibition and Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mufemilast (also known as Hemay005) is an orally administered, small-molecule inhibitor of phosphodiesterase-4 (PDE4) under development for the treatment of chronic inflammatory diseases such as moderate to severe plaque psoriasis.[1][2][3] As a selective PDE4 inhibitor, this compound modulates inflammatory responses by targeting the PDE4 enzyme, which is prominently expressed in immune and inflammatory cells.[4][5] Inhibition of PDE4 prevents the degradation of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger.[5] This leads to a downstream cascade of anti-inflammatory effects, including the reduction of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators, making this compound a promising therapeutic agent for conditions driven by excessive inflammation.[5][6]
This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including its direct enzymatic inhibition of PDE4 and its functional effects on human immune cells.
Mechanism of Action: PDE4 Signaling Pathway
The primary mechanism of action for this compound is the selective inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis and inactivation of cAMP. By inhibiting PDE4, this compound increases intracellular cAMP levels.[5][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-12, and IL-23.[1][6] Concurrently, this pathway increases the production of the anti-inflammatory cytokine IL-10.[5][6] This dual action on cytokine production contributes to the overall anti-inflammatory profile of this compound.
Data Presentation: Comparative Potency of PDE4 Inhibitors
While specific IC₅₀ values for this compound are not detailed in the provided search results, it is described as a novel PDE4 inhibitor with improved potency.[2] The table below compares the reported in vitro potency of other well-characterized PDE4 inhibitors to provide context for experimental design.
| Compound | Target | IC₅₀ (nM) | Cell-Based Assay | Reference |
| Roflumilast | PDE4 | 0.8 | Inhibition of PDE4 enzymatic activity | [7] |
| Apremilast | PDE4 | 7.4 | Inhibition of PDE4 enzymatic activity | [7] |
| ME3183 | PDE4 | N/A | 5-40x greater inhibition of cytokine production vs. Apremilast | [8] |
Experimental Protocols
Protocol 1: PDE4 Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of the PDE4 enzyme.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer. Include a vehicle control (DMSO only).
-
Dilute recombinant human PDE4 enzyme to the desired concentration in cold assay buffer.
-
Prepare the cAMP substrate solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the diluted this compound or vehicle control.
-
Add 20 µL of the diluted PDE4 enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the cAMP substrate solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop reagent (e.g., 20 µL of 0.1 M HCl).
-
-
Detection and Analysis:
-
Quantify the result of the reaction. This can be done using various methods, such as commercially available kits that measure the amount of AMP produced or the remaining cAMP (e.g., HTRF, FP, or ELISA-based kits).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Inhibition of Cytokine Release from Human PBMCs
This assay assesses the functional effect of this compound on the inflammatory response of primary human immune cells.
References
- 1. A Double-blind, Placebo-parallel Controlled Phase III Clinical Study of the Efficacy and Safety of Hemay005 Tablets in Patients with Moderate to Severe Chronic Plaque Psoriasis in China - ACR Meeting Abstracts [acrabstracts.org]
- 2. Advances in small molecule inhibitors for treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemay005 in Animal Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemay005, also known as Mufemilast, is an orally active, selective phosphodiesterase 4 (PDE4) inhibitor under development for the treatment of moderate to severe plaque psoriasis.[1][2] PDE4 is a critical enzyme in the inflammatory cascade that contributes to the pathogenesis of psoriasis.[3] Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[4][5] Specifically, Hemay005 has been shown to inhibit the activation of T lymphocytes and the production of Th1-type pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, and IL-23.[6]
These application notes provide an overview of the mechanism of action of Hemay005 and detailed protocols for evaluating its efficacy in established animal models of psoriasis. While specific preclinical data on Hemay005 in animal models is not publicly available, the following protocols are based on standard, widely used methods for assessing the therapeutic potential of PDE4 inhibitors in psoriasis research.
Mechanism of Action: PDE4 Inhibition in Psoriasis
Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating the inflammatory response.[5] In psoriasis, the inflammatory environment is characterized by the overproduction of pro-inflammatory cytokines. By inhibiting PDE4, Hemay005 increases intracellular cAMP levels, which activates Protein Kinase A (PKA).[4] This activation leads to the suppression of pro-inflammatory signaling pathways, including NF-κB, and a reduction in the production of cytokines such as TNF-α, IL-23, and IL-17.[7][8] Concurrently, elevated cAMP levels promote the production of the anti-inflammatory cytokine IL-10.[4]
Experimental Protocols
Two of the most common and well-characterized animal models for psoriasis research are the imiquimod (IMQ)-induced and the IL-23-induced mouse models. These models recapitulate key histopathological features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and the characteristic cytokine milieu.[9][10]
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This model utilizes the topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to induce a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.[10]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
Vehicle control cream (e.g., Vaseline Lanette cream)[11]
-
Hemay005 (formulated for oral or topical administration)
-
Calipers for measuring skin thickness
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin (e.g., 2x3 cm).[11]
-
Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod 5% cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.[11][12] The control group receives a similar application of vehicle cream.
-
Treatment Administration:
-
Prophylactic: Administer Hemay005 (e.g., via oral gavage or topical application) daily, starting on the same day as the first imiquimod application (Day 0).
-
Therapeutic: Begin daily administration of Hemay005 after the onset of psoriatic symptoms (e.g., Day 2 or 3).[13]
-
-
Monitoring and Efficacy Assessment:
-
Daily: Record body weight.
-
Daily: Score the severity of skin inflammation on the dorsal skin using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score represents the overall disease severity.[12]
-
Daily: Measure ear thickness using calipers.[13]
-
-
Endpoint Analysis (at study termination):
-
Histology: Collect skin and ear tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of key cytokines (e.g., IL-17A, IL-22, IL-23, TNF-α) by ELISA or qPCR.
-
Flow Cytometry: Isolate cells from the skin and draining lymph nodes to analyze immune cell populations (e.g., Th17 cells, dendritic cells).[9]
-
IL-23-Induced Psoriasis Mouse Model
This model involves intradermal injections of recombinant IL-23, a key cytokine in the pathogenesis of psoriasis, to induce a localized inflammatory response.[14][15]
Materials:
-
8-12 week old C57BL/6 mice
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
Hemay005 (formulated for systemic administration)
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: As described for the IMQ model.
-
Disease Induction: Anesthetize mice and administer intradermal injections of recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) into the ear pinna daily or every other day for a specified period (e.g., 4 to 21 days).[15][16] The contralateral ear can be injected with PBS as a control.
-
Treatment Administration: Administer Hemay005 systemically (e.g., oral gavage, intraperitoneal injection) daily throughout the induction period.
-
Monitoring and Efficacy Assessment:
-
Daily/Every Other Day: Record body weight.
-
Daily/Every Other Day: Measure the thickness of both ears using calipers.[16]
-
-
Endpoint Analysis (at study termination):
Illustrative Data Presentation
The following tables present hypothetical data from an IMQ-induced psoriasis model to illustrate the potential efficacy of Hemay005. Note: This data is for illustrative purposes only and is not derived from actual experimental results for Hemay005.
Table 1: Effect of Hemay005 on Psoriasis Severity Score (PASI) in IMQ-Induced Mice
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 |
| Vehicle Control | 0.2 ± 0.1 | 1.5 ± 0.3 | 4.8 ± 0.6 | 7.5 ± 0.9 |
| IMQ + Vehicle | 0.5 ± 0.2 | 4.2 ± 0.5 | 8.9 ± 1.1 | 10.2 ± 1.3 |
| IMQ + Hemay005 (10 mg/kg) | 0.4 ± 0.2 | 2.8 ± 0.4 | 5.1 ± 0.7 | 6.3 ± 0.8 |
| IMQ + Hemay005 (30 mg/kg) | 0.4 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.5 | 4.1 ± 0.6** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to IMQ + Vehicle. |
Table 2: Endpoint Measurements in IMQ-Induced Psoriasis Model at Day 7
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) | Skin IL-17A (pg/mg) |
| Vehicle Control | 0.12 ± 0.02 | 15 ± 3 | 25 ± 8 |
| IMQ + Vehicle | 0.45 ± 0.05 | 110 ± 15 | 350 ± 45 |
| IMQ + Hemay005 (10 mg/kg) | 0.28 ± 0.04 | 65 ± 10 | 180 ± 30 |
| IMQ + Hemay005 (30 mg/kg) | 0.19 ± 0.03 | 35 ± 7 | 90 ± 20** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to IMQ + Vehicle. |
Experimental Workflow Visualization
References
- 1. Advances in small molecule inhibitors for treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Pharmacological Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors for Psoriasis: What to Know [healthline.com]
- 6. A Double-blind, Placebo-parallel Controlled Phase III Clinical Study of the Efficacy and Safety of Hemay005 Tablets in Patients with Moderate to Severe Chronic Plaque Psoriasis in China - ACR Meeting Abstracts [acrabstracts.org]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imavita.com [imavita.com]
- 11. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 14. imavita.com [imavita.com]
- 15. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 16. inotiv.com [inotiv.com]
Mufemilast Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Mufemilast (also known as Hemay005), a potent, orally active, and selective phosphodiesterase-4 (PDE4) inhibitor. The information compiled is intended to facilitate preclinical research in inflammatory disease models, with a focus on psoriasis and chronic obstructive pulmonary disease (COPD).
Introduction
This compound is a small molecule inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, and IL-23, and the upregulation of anti-inflammatory mediators.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for a range of chronic inflammatory diseases. Preclinical and clinical studies are ongoing for conditions including psoriasis, COPD, atopic dermatitis, and ulcerative colitis.[1][3]
Quantitative Data Summary
While specific in vivo dosage data for this compound in animal models is not widely published, valuable insights can be drawn from preclinical data on other selective PDE4 inhibitors and comparative efficacy statements. Notably, this compound has been shown to have equivalent therapeutic effects to Apremilast at equivalent exposure levels in a human psoriatic skin-transplanted mouse model.[4] This allows for a rational starting point for dosage selection in similar models.
The following table summarizes oral dosages of relevant PDE4 inhibitors used in various mouse models of inflammation.
| Compound | Animal Model | Disease Model | Dosage Range | Route of Administration | Vehicle | Reference |
| This compound (Hemay005) | Mouse | Psoriasis (PDX) | Equivalent exposure to Apremilast | Oral | Not specified | [4] |
| Apremilast | Mouse (K5.Stat3C transgenic) | Psoriasis | 2 - 6 mg/kg/day | Oral | Not specified | ResearchGate |
| Roflumilast | Mouse | Emphysema (Cigarette Smoke-Induced) | 1 - 5 mg/kg | Oral | Not specified | PubMed |
| Roflumilast | Mouse | Psoriasiform Dermatitis (IL-23 Induced) | 5 mg/kg/day | Oral | 0.8% Methylcellulose | Acta Dermato-Venereologica |
| Rolipram | Mouse (BALB/c) | Dermatitis (TNCB-Induced) | 10 mg/kg/day | Oral | Not specified | PubMed |
Signaling Pathway
This compound's mechanism of action centers on the inhibition of PDE4, which prevents the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates the transcription of various cytokine genes, leading to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokines.
References
- 1. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Double-blind, Placebo-parallel Controlled Phase III Clinical Study of the Efficacy and Safety of Hemay005 Tablets in Patients with Moderate to Severe Chronic Plaque Psoriasis in China - ACR Meeting Abstracts [acrabstracts.org]
- 3. This compound - Tianjin Hemay Biotech - AdisInsight [adisinsight.springer.com]
- 4. www1.hkexnews.hk [www1.hkexnews.hk]
Mufemilast in Primary Human Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mufemilast (also known as Hemay005) is a potent and selective oral inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating the immune response. This leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators.[1] this compound is currently under investigation as a promising therapeutic agent for a variety of autoimmune and inflammatory diseases, including psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[2][4]
These application notes provide detailed protocols for studying the effects of this compound in primary human cell cultures, offering a framework for researchers to investigate its mechanism of action and therapeutic potential in relevant in vitro models of inflammation and fibrosis.
Mechanism of Action: The PDE4/cAMP Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the PDE4/cAMP signaling pathway.
Data Summary: In Vitro Effects of this compound and other PDE4 Inhibitors
The following tables summarize the expected and reported in vitro effects of this compound and other relevant PDE4 inhibitors on primary human cell cultures. Due to the limited publicly available preclinical data specifically for this compound, data from other potent PDE4 inhibitors like Roflumilast and Apremilast are included to provide a comparative context for experimental design.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | PDE4 Inhibitor | Concentration Range | Key Cytokines Inhibited | Reference |
| Human PBMCs | LPS | Roflumilast | 1 pM - 10 nM | TNF-α | N/A |
| Human PBMCs | LPS | Apremilast | 10 nM - 1 µM | TNF-α, IL-1β, IL-6, IL-12, IL-23 | N/A |
| Human Keratinocytes | Poly(I:C) | Roflumilast | 0.1 nM - 1 µM | TSLP, IL-8 | N/A |
| Human Bronchial Epithelial Cells | CSE | Roflumilast | 100 nM | IL-13 | N/A |
Table 2: Anti-Fibrotic Effects
| Cell Type | Stimulant | PDE4 Inhibitor | Concentration Range | Key Fibrotic Markers Inhibited | Reference |
| Human Lung Fibroblasts | TGF-β1 | Piclamilast | 1 µM - 10 µM | α-SMA expression | |
| Human Dermal Fibroblasts | TGF-β1 | (Expected for this compound) | (To be determined) | Collagen I, Fibronectin | N/A |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on primary human cell cultures.
Protocol 1: Isolation and Culture of Primary Human Cells
This section details the foundational methods for preparing the primary cells for subsequent experiments.
1.1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
-
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with sterile PBS or RPMI 1640 medium by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to the desired concentration for experiments.
-
1.2: Isolation and Culture of Primary Human Dermal Fibroblasts
-
Materials:
-
Human skin biopsy
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine
-
Collagenase Type I
-
Trypsin-EDTA (0.25%)
-
-
Procedure:
-
Wash the skin biopsy with sterile PBS.
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue with Collagenase Type I (e.g., 1 mg/mL in DMEM) for 2-4 hours at 37°C with gentle agitation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in complete DMEM and plate in a T-75 flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
When confluent, subculture the fibroblasts using Trypsin-EDTA.
-
1.3: Isolation and Culture of Primary Human Bronchial Epithelial Cells (HBECs)
-
Materials:
-
Bronchial brushings or tissue explants
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated culture flasks/plates
-
-
Procedure (Explant Method):
-
Wash bronchial tissue with sterile PBS.
-
Mince the tissue into small explants (2-3 mm²).
-
Place explants onto a collagen-coated culture dish.
-
Add a minimal amount of BEGM to allow adherence.
-
After 24 hours, carefully add more BEGM to the dish.
-
Incubate at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
-
Epithelial cells will migrate out from the explants.
-
Once a sufficient cell density is reached, the explants can be removed, and the cells can be subcultured.
-
Protocol 2: Evaluating the Anti-Inflammatory Effects of this compound
This protocol is designed to assess the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines in primary human cells.
-
Materials:
-
Cultured primary human cells (e.g., PBMCs, keratinocytes, HBECs)
-
This compound stock solution (in DMSO)
-
Inflammatory stimulant (e.g., Lipopolysaccharide (LPS) for PBMCs, Poly(I:C) for keratinocytes, Cigarette Smoke Extract (CSE) for HBECs)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6, IL-8, IL-23)
-
-
Procedure:
-
Seed primary cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight (if applicable).
-
Prepare serial dilutions of this compound in the appropriate culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the IC₅₀. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Add the inflammatory stimulant to the wells (except for the unstimulated control).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the supernatants.
-
Quantify the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
-
Protocol 3: Assessing the Anti-Fibrotic Effects of this compound
This protocol outlines a method to evaluate the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix proteins.
-
Materials:
-
Cultured primary human lung or dermal fibroblasts
-
This compound stock solution (in DMSO)
-
Recombinant human Transforming Growth Factor-beta 1 (TGF-β1)
-
Antibodies for Western blotting (e.g., anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen Type I)
-
ELISA kit for soluble collagen
-
-
Procedure:
-
Seed fibroblasts in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control.
-
Incubate for 48-72 hours.
-
For Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and Collagen Type I, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
-
For ELISA:
-
Collect the cell culture supernatants.
-
Quantify the amount of soluble collagen using a specific ELISA kit according to the manufacturer's protocol.
-
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound in primary human cell cultures. By utilizing these methodologies, scientists can further elucidate the anti-inflammatory and anti-fibrotic properties of this novel PDE4 inhibitor, contributing to the development of new treatments for a range of debilitating diseases. It is important to note that the optimal concentrations and incubation times for this compound may vary depending on the specific primary cell type and donor, and therefore, initial dose-response and time-course experiments are highly recommended.
References
- 1. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound - Tianjin Hemay Biotech - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols: Measuring cAMP Levels After Mufemilast Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mufemilast (also known as Hemay-005) is an orally active, selective phosphodiesterase-4 (PDE4) inhibitor under development for the treatment of chronic inflammatory diseases such as psoriasis.[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels modulates the immune response by downregulating the production of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-12, and IL-23) and potentially upregulating anti-inflammatory cytokines, thereby reducing inflammation.[1]
These application notes provide a detailed overview of the protocols for measuring intracellular cAMP levels following treatment with this compound, along with an illustration of the expected dose-dependent and time-course effects. The provided methodologies are essential for researchers investigating the pharmacodynamics of this compound and other PDE4 inhibitors.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for cAMP levels in peripheral blood mononuclear cells (PBMCs) after treatment with this compound. This data is illustrative and serves as a template for presenting experimental findings.
Table 1: Dose-Dependent Effect of this compound on Intracellular cAMP Levels
| This compound Concentration (nM) | Intracellular cAMP (pmol/10^6 cells) | Fold Increase vs. Vehicle |
| Vehicle (0) | 5.2 ± 0.8 | 1.0 |
| 1 | 12.5 ± 1.5 | 2.4 |
| 10 | 28.9 ± 3.1 | 5.6 |
| 100 | 55.3 ± 5.9 | 10.6 |
| 1000 | 89.7 ± 9.2 | 17.3 |
| 10000 | 115.4 ± 12.5 | 22.2 |
Table 2: Time-Course of this compound-Induced Intracellular cAMP Accumulation
| Time (minutes) | Intracellular cAMP (pmol/10^6 cells) at 100 nM this compound |
| 0 | 5.1 ± 0.7 |
| 5 | 25.6 ± 2.9 |
| 15 | 48.9 ± 5.1 |
| 30 | 54.8 ± 6.2 |
| 60 | 56.1 ± 5.8 |
| 120 | 55.5 ± 6.0 |
Signaling Pathway
The primary signaling pathway activated by this compound involves the inhibition of PDE4, leading to an increase in intracellular cAMP. This cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[4][5] Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response.
References
- 1. A Double-blind, Placebo-parallel Controlled Phase III Clinical Study of the Efficacy and Safety of Hemay005 Tablets in Patients with Moderate to Severe Chronic Plaque Psoriasis in China - ACR Meeting Abstracts [acrabstracts.org]
- 2. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-CREB and p-DARPP-32 orchestrating the modulatory role of cAMP/PKA signaling pathway enhanced by Roflumilast in rotenone-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytokine Profiling in Response to Hemay005
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemay005 is a novel, orally active small molecule inhibitor of phosphodiesterase-4 (PDE4).[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP modulates the expression of various inflammatory mediators.[3] Specifically, Hemay005 has been shown to significantly inhibit the activation of T lymphocytes, which are crucial in the pathogenesis of chronic inflammatory diseases such as psoriasis.[4] Furthermore, Hemay005 suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-12, and IL-23.[4]
These application notes provide a summary of the effects of Hemay005 on cytokine production and offer detailed protocols for researchers to conduct their own cytokine profiling studies.
Data Presentation
The following tables summarize the inhibitory effects of PDE4 inhibitors on the production of key pro-inflammatory cytokines. While specific quantitative data for Hemay005 is not yet publicly available, the data presented here is representative of the PDE4 inhibitor class and can be used for illustrative purposes in experimental design.
Table 1: Illustrative Inhibitory Activity (IC50) of a PDE4 Inhibitor on Th1 Cytokine Production from Activated Human T Cells
| Cytokine | Illustrative IC50 (nM) |
| TNF-α | 10 |
| IFN-γ | 15.3 |
| IL-2 | 30.9 |
| IL-12 | 25 |
| IL-23 | 20 |
Disclaimer: The IC50 values presented are illustrative and based on published data for other selective PDE4 inhibitors such as Roflumilast and CHF6001.[5] Actual values for Hemay005 may vary.
Table 2: Illustrative Percentage Inhibition of Cytokine Production by a PDE4 Inhibitor in Activated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration | Illustrative Mean Inhibition (%) |
| TNF-α | 1 µM | 60% |
| IFN-γ | 1 µM | 55% |
| IL-2 | 1 µM | 50% |
| IL-12 | 1 µM | 45% |
| IL-23 | 1 µM | 58% |
Disclaimer: The percentage inhibition values are illustrative and based on published data for the PDE4 inhibitor class. Actual values for Hemay005 may vary.
Signaling Pathway
The mechanism by which Hemay005 inhibits pro-inflammatory cytokine production is through the PDE4-cAMP-PKA signaling pathway.
Caption: PDE4 Inhibition Pathway by Hemay005.
Experimental Protocols
In Vitro T-Cell Activation and Cytokine Profiling
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), activation of T-cells, and subsequent measurement of cytokine production in the presence of Hemay005.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Human CD3/CD28 T-cell activator beads
-
Hemay005 (stock solution in DMSO)
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based)
-
96-well cell culture plates
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating and Treatment:
-
Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 105 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of Hemay005 in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the Hemay005 dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Pre-incubate the cells with Hemay005 for 1 hour at 37°C in a 5% CO2 incubator.
-
-
T-Cell Activation:
-
Add CD3/CD28 T-cell activator beads to the wells at the manufacturer's recommended concentration.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IFN-γ, IL-2, IL-12, and IL-23 in the supernatants using a multiplex cytokine immunoassay kit according to the manufacturer's protocol.
-
References
- 1. Advances in small molecule inhibitors for treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Double-blind, Placebo-parallel Controlled Phase III Clinical Study of the Efficacy and Safety of Hemay005 Tablets in Patients with Moderate to Severe Chronic Plaque Psoriasis in China - ACR Meeting Abstracts [acrabstracts.org]
- 5. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Establishing a Mufemilast-Treated Organoid Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mufemilast is a novel, orally administered small molecule that acts as a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] By inhibiting the PDE4 enzyme, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in modulating inflammation.[3] This increase in cAMP leads to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-23, while promoting the production of the anti-inflammatory cytokine IL-10.[3] this compound is currently under clinical investigation for the treatment of several inflammatory conditions, including psoriasis, ulcerative colitis, and atopic dermatitis.[1][4]
Organoid technology provides a powerful in vitro platform for modeling diseases and testing drug efficacy in a patient-specific manner. These three-dimensional, self-organizing structures recapitulate the complex architecture and function of their corresponding organs. This document provides detailed application notes and protocols for establishing and utilizing patient-derived intestinal and skin organoid models to investigate the therapeutic effects of this compound.
Data Presentation: this compound Clinical Trial Data Summary
The following tables summarize the publicly available quantitative data from clinical trials of this compound in ulcerative colitis and psoriasis.
Table 1: Phase 2 Clinical Trial Results for this compound in Moderate-to-Severe Ulcerative Colitis [5]
| Outcome at Week 12 | This compound 45 mg (twice daily) | This compound 60 mg (twice daily) | Placebo |
| Clinical Remission Rate | 35.5% | 43.3% | 9.7% |
| Clinical Response Rate | 87.1% | 80.0% | 41.9% |
| Mucosal Healing Rate | 41.9% | 66.7% | 16.1% |
Table 2: Phase 3 Clinical Trial Results for this compound in Moderate-to-Severe Plaque Psoriasis
| Outcome at Week 16 | This compound 60 mg (twice daily) | Placebo |
| PASI-75 Response Rate | 53.6% | 16.0% |
| sPGA Success Rate | 31.3% | 6.4% |
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in modulating the inflammatory response.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mufemilast for Inducing Anti-Inflammatory Phenotype in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mufemilast is a selective phosphodiesterase-4 (PDE4) inhibitor that has shown promise in modulating inflammatory responses.[1] By inhibiting the PDE4 enzyme, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[1] This elevation in cAMP leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators, effectively shifting macrophages towards an anti-inflammatory phenotype.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce an anti-inflammatory phenotype in macrophages for research and drug development purposes.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is predominantly expressed in immune cells, including macrophages.[2] PDE4 is responsible for the hydrolysis and inactivation of cAMP. Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[3][4]
Activation of the cAMP/PKA/CREB (cAMP response element-binding protein) pathway is a key mechanism by which this compound modulates gene expression in macrophages.[3][5] Phosphorylated CREB acts as a transcription factor that promotes the expression of anti-inflammatory genes, such as Interleukin-10 (IL-10).[5][6] Concurrently, elevated cAMP levels can suppress the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-23.[1][7]
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting an anti-inflammatory response.
Data Presentation
The following tables summarize the expected effects of this compound on macrophage polarization based on data from other PDE4 inhibitors. Note: Specific quantitative data for this compound is limited; therefore, the provided values for other PDE4 inhibitors should be used as a reference. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations of this compound for their specific experimental setup.
Table 1: Effect of PDE4 Inhibitors on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| PDE4 Inhibitor | Target Cytokine | Cell Type | IC50 / % Inhibition | Reference |
| Roflumilast | TNF-α | Human Lung Macrophages | ~35% inhibition at 1µM | [8] |
| Apremilast | TNF-α | Human PBMCs | Significant reduction at 1-10µM | [9] |
| Rolipram | TNF-α | Human Lung Macrophages | Concentration-dependent inhibition | [8] |
| This compound | TNF-α | Human Macrophages | Data not available |
Table 2: Effect of PDE4 Inhibitors on Anti-inflammatory Cytokine Production in Macrophages
| PDE4 Inhibitor | Target Cytokine | Cell Type | Effect | Reference |
| General PDE4 Inhibitors | IL-10 | Human Monocytes/Macrophages | Upregulation | [2][6] |
| Rolipram | IL-10 | Murine Macrophages | Increased production | [7] |
| This compound | IL-10 | Human Macrophages | Expected to increase production | [1] |
Table 3: this compound Effect on Macrophage Phenotypic Markers
| Marker Type | Marker | Expected Effect of this compound | Rationale |
| M1 (Pro-inflammatory) | CD80, CD86, iNOS | Decrease | Suppression of pro-inflammatory signaling |
| M2 (Anti-inflammatory) | CD163, CD206, Arginase-1 | Increase | Promotion of anti-inflammatory signaling |
Experimental Protocols
Experimental Workflow for Macrophage Polarization Assay
Caption: Workflow for assessing this compound's effect on macrophage polarization.
Protocol 1: Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 6-well plate at a density of 2 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the wells with warm PBS to remove non-adherent cells.
-
Add fresh RPMI-1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF.
-
Incubate for 6-7 days to differentiate monocytes into M0 macrophages, replacing the medium every 2-3 days.
Protocol 2: this compound Treatment and Macrophage Polarization
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
IL-4 (Interleukin-4)
-
IL-13 (Interleukin-13)
-
24-well tissue culture plates
Procedure:
-
Seed the M0 macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare different treatment groups:
-
Control (M0): Medium alone.
-
M1 Polarization: Medium with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Medium with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
This compound Treatment: Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours before adding M1 polarizing stimuli.
-
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for RNA or protein analysis of polarization markers.
Protocol 3: Quantification of Cytokine Production by ELISA
Materials:
-
Cell culture supernatants (from Protocol 2)
-
ELISA kits for TNF-α and IL-10
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Analysis of Macrophage Polarization Markers by qPCR
Materials:
-
Cell lysates (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., MRC1 (CD206), ARG1, CD163)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's action from PDE4 inhibition to macrophage phenotype shift.
Conclusion
This compound presents a promising pharmacological tool for inducing an anti-inflammatory phenotype in macrophages. By following the detailed protocols provided, researchers can effectively investigate the immunomodulatory properties of this compound and its potential therapeutic applications in inflammatory diseases. It is crucial to perform thorough dose-response studies and to validate the observed effects using multiple markers of macrophage polarization. The provided data on other PDE4 inhibitors can serve as a valuable benchmark for these investigations.
References
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. urncst.com [urncst.com]
- 4. Frontiers | The Role of M1/M2 Macrophage Polarization in Rheumatoid Arthritis Synovitis [frontiersin.org]
- 5. Interleukin-10 triggers changes in macrophage phenotype that promote muscle growth and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-10 dependent adaptation allows macrophages to adjust inflammatory responses to TLR4 stimulation history - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Mufemilast (Hemay005) solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of Mufemilast (Hemay005) in cell culture applications. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Hemay005) and what is its mechanism of action?
This compound (also known as Hemay005) is a selective small-molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB modulates the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[3] This anti-inflammatory action makes this compound a subject of investigation for inflammatory conditions like psoriasis.[1]
Q2: How should I prepare a stock solution of this compound?
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedchemExpress.[4]
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: What is the solubility and stability of this compound in aqueous solutions and cell culture media?
Specific quantitative data on the solubility and stability of this compound in common cell culture media like Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 is not publicly available. However, this compound is known to have poor aqueous solubility.[4] For in vivo studies, it is formulated in a mixture of co-solvents (10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to achieve a concentration of at least 2.5 mg/mL.[4]
For cell culture applications, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. This may limit the maximum achievable concentration of this compound in the final culture medium. The stability of this compound in culture media at 37°C over typical experimental durations has not been formally reported. It is advisable to prepare fresh dilutions of the this compound stock solution in culture media for each experiment.
Troubleshooting Guide
Issue: I am observing precipitation when I add my this compound stock solution to the cell culture medium.
Cause: This is a common issue for compounds with low aqueous solubility. The DMSO stock solution is diluted into an aqueous environment (the culture medium), which can cause the compound to precipitate out of solution if its solubility limit is exceeded.
Solutions:
-
Decrease the Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration (with caution): You can slightly increase the final percentage of DMSO in your culture medium, but be mindful of potential toxicity to your cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiment to account for any solvent effects. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in the culture medium. This can sometimes help to keep the compound in solution.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may help to improve solubility.
-
Sonication: If precipitation is still an issue, brief sonication of the final diluted solution may help to redissolve the compound.[4] However, this should be done carefully to avoid damaging media components.
Experimental Protocols & Visualizations
General Protocol for Assessing TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound. Optimization may be required for specific experimental conditions.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound from your DMSO stock solution in fresh, serum-free DMEM. The final DMSO concentration in all wells should be consistent and ideally ≤ 0.5%.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
- Pre-incubate the cells with this compound for 1-2 hours.
3. LPS Stimulation:
- Prepare a stock solution of lipopolysaccharide (LPS) in sterile PBS.
- Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL to induce an inflammatory response.
4. Incubation:
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
5. Measurement of TNF-α:
- After incubation, centrifuge the plate to pellet any cells or debris.
- Carefully collect the supernatant.
- Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the TNF-α production).
This compound (Hemay005) Mechanism of Action
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and ultimately decreased transcription of pro-inflammatory cytokines like TNF-α.
Experimental Workflow for TNF-α Inhibition Assay
Caption: Workflow for evaluating this compound's inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages.
References
- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of a PDE4 inhibitor Hemay005 in human plasma and urine by UPLC-MS/MS and its application to a PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Tianjin Hemay Biotech - AdisInsight [adisinsight.springer.com]
Technical Support Center: Optimizing Mufemilast for In Vitro Success
Welcome to the technical support center for Mufemilast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4).[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP has a broad anti-inflammatory effect, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23, and the upregulation of anti-inflammatory cytokines like IL-10.[2]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A good starting point for this compound concentration in in vitro experiments is around its reported half-maximal inhibitory concentration (IC50) for PDE4. The in vitro IC50 for this compound is in the range of 80-120 nM .[1] We recommend performing a dose-response curve starting from this range to determine the optimal concentration for your specific cell type and experimental conditions. A typical range to test could be from 1 nM to 10 µM.
Q3: Which cell types are suitable for in vitro experiments with this compound?
The choice of cell line depends on the research question. For studying the anti-inflammatory effects of this compound, common choices include:
-
Peripheral Blood Mononuclear Cells (PBMCs): A primary cell type that represents a mixed population of immune cells.
-
Monocytic cell lines (e.g., THP-1, U937): These can be differentiated into macrophage-like cells and are often used to study inflammatory responses.
-
RAW 264.7: A murine macrophage-like cell line commonly used for inflammation studies.
-
Keratinocytes and other skin cell models: Relevant for dermatological research, given this compound's development for conditions like psoriasis and atopic dermatitis.
Q4: How should I prepare a stock solution of this compound?
This compound is a small molecule that is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or assay conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration. |
| Cell health issues: Cells may be unhealthy or not responsive to the stimulus. | Ensure cells are healthy and viable before starting the experiment. Check for proper cell morphology and growth. Use a positive control to confirm cell responsiveness. | |
| Inadequate stimulation: The inflammatory stimulus (e.g., LPS) may not be potent enough or used at a suboptimal concentration. | Optimize the concentration and incubation time of the inflammatory stimulus to induce a robust and reproducible inflammatory response. | |
| This compound degradation: The compound may have degraded due to improper storage or handling. | Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques to seed an equal number of cells in each well. |
| Pipetting errors: Inaccurate dilution of this compound or other reagents. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. | |
| Edge effects in culture plates: Wells on the edge of the plate can experience different environmental conditions, leading to variability. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Precipitation of this compound in cell culture medium | Low solubility in aqueous medium: this compound, like many small molecules, may have limited solubility in aqueous solutions. | Ensure the final DMSO concentration is kept low (≤ 0.1%). When diluting the DMSO stock, add it to the medium with gentle mixing. If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your cells first. |
| High concentration of this compound: The desired final concentration may exceed its solubility limit in the culture medium. | Re-evaluate the required concentration. It's possible a lower, soluble concentration is still effective. | |
| Observed cytotoxicity | High DMSO concentration: The final concentration of the solvent in the culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added. |
| This compound-induced cytotoxicity: At high concentrations, the compound itself may be toxic to the cells. | Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of this compound for your specific cell type. Use concentrations below the toxic threshold for your experiments. |
Data Presentation
Table 1: In Vitro IC50 Values of PDE4 Inhibitors
| Compound | PDE4 IC50 | Reference |
| This compound | 80 - 120 nM | [1] |
| Roflumilast | ~0.8 nM | [3] |
| Apremilast | ~74 nM |
Note: IC50 values can vary depending on the specific assay conditions and PDE4 isoform tested.
Table 2: Expected Effects of this compound on Cytokine Production in LPS-Stimulated PBMCs
| This compound Concentration | Expected % Inhibition of TNF-α | Expected % Inhibition of IL-6 | Expected % Inhibition of IL-23 |
| 10 nM | Low | Low | Low |
| 100 nM | Moderate | Moderate | Moderate |
| 1 µM | High | High | High |
| 10 µM | Very High | Very High | Very High |
This table provides a qualitative representation of expected outcomes based on the mechanism of action of PDE4 inhibitors. Actual inhibition percentages should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PDE4 enzyme activity.
Materials:
-
Recombinant human PDE4 enzyme
-
This compound
-
cAMP substrate
-
Assay buffer
-
Detection reagents (e.g., based on fluorescence polarization, TR-FRET, or luminescence)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the this compound dilutions.
-
Add the recombinant PDE4 enzyme to each well.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for the desired reaction time.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cytokine Inhibition Assay in Human PBMCs
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-23
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-incubate the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-23 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percent inhibition of each cytokine at different this compound concentrations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cytokine inhibition assay.
References
Troubleshooting Mufemilast efficacy in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mufemilast in cell culture experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues related to this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Hemay005, is a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2][3] Its primary mechanism of action is to prevent the breakdown of intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous biological processes.[1] By inhibiting PDE4, this compound leads to an accumulation of cAMP within the cell. This elevation in cAMP levels has a net anti-inflammatory effect by downregulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23, while promoting the production of anti-inflammatory cytokines like IL-10.[1]
Q2: What are the target indications for this compound?
This compound is being developed for the treatment of various inflammatory conditions. Clinical trials have investigated its use in psoriasis, atopic dermatitis, ankylosing spondylitis, Behçet's syndrome, ulcerative colitis, and chronic obstructive pulmonary disease (COPD).[2][3][4]
Q3: What is the reported in vitro IC50 for this compound?
The reported in vitro IC50 for this compound's inhibition of the PDE4 enzyme is in the range of 80-120 nM. However, the effective concentration in cell-based assays (EC50) may vary depending on the cell type, assay conditions, and the specific endpoint being measured.
Q4: In which solvents can I dissolve this compound?
Q5: How stable is this compound in cell culture medium?
The stability of this compound in cell culture media has not been explicitly detailed in the provided search results. The stability of a compound in solution can be influenced by factors such as pH, temperature, and the composition of the medium.[7][8] It is best practice to prepare fresh dilutions of this compound from a stock solution for each experiment. If long-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or Low Efficacy of this compound Observed
If you are not observing the expected anti-inflammatory effects of this compound in your cell culture experiments, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell line and assay. A wide range of concentrations, typically from nanomolar to micromolar, should be tested. |
| Inappropriate Incubation Time | The kinetics of cytokine production and cAMP signaling can vary. Conduct a time-course experiment to identify the optimal incubation time for observing this compound's effects. This could range from a few hours for cAMP measurement to 24-48 hours for cytokine inhibition. |
| Cell Line Insensitivity | The expression levels of PDE4 can differ between cell types. Confirm that your chosen cell line expresses PDE4 at sufficient levels. Consider using cell lines known to be responsive to PDE4 inhibitors, such as peripheral blood mononuclear cells (PBMCs), macrophages (e.g., RAW 264.7), or keratinocytes. |
| Compound Degradation or Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture medium for any signs of precipitation after adding this compound. If solubility is an issue, consider using a different solvent or a lower concentration of the stock solution. |
| Assay-Related Issues | Ensure that your assay for measuring the downstream effects of this compound (e.g., ELISA for cytokines, cAMP assay) is validated and performing correctly. Include appropriate positive and negative controls in your experimental design. |
Experimental Workflow for Troubleshooting Low Efficacy
Figure 1. Troubleshooting workflow for addressing low or no efficacy of this compound.
Issue 2: High Variability in Experimental Results
Inconsistent results between experiments can be a significant challenge. The following table outlines potential sources of variability and how to address them.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Avoid using cells that are over-confluent or have been in culture for an extended period. |
| Variability in this compound Preparation | Prepare a large batch of this compound stock solution and aliquot it for single use to avoid variability from repeated dilutions. Always vortex the stock solution before making fresh dilutions. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of multi-well plates for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Biological Variability | If using primary cells, expect some donor-to-donor variability. Increase the number of biological replicates and use cells from multiple donors to ensure the robustness of your findings. |
Signaling Pathway of this compound
Figure 2. Simplified signaling pathway of this compound's anti-inflammatory action.
Issue 3: Unexpected Cytotoxicity
While this compound is expected to have anti-inflammatory effects, it is essential to ensure that the observed effects are not due to cytotoxicity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| High Concentration of this compound | High concentrations of any compound can be toxic to cells. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay. Use concentrations well below the cytotoxic threshold for your efficacy experiments. |
| Solvent (DMSO) Toxicity | As mentioned, DMSO can be cytotoxic at higher concentrations.[5][6] Ensure the final DMSO concentration in your culture medium is non-toxic (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration as your experimental wells. |
| Contamination | Microbial contamination can lead to cell death and confound your results. Regularly check your cell cultures for any signs of contamination. |
| Cell Culture Stress | Stressed cells are more susceptible to the toxic effects of compounds. Ensure your cells are healthy and growing under optimal conditions before starting your experiment. |
Decision Tree for Investigating Cytotoxicity
Figure 3. A decision tree to troubleshoot unexpected cytotoxicity in this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of TNF-α Inhibition
This protocol describes how to measure the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human or mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a non-stimulated control.
-
Incubate the plate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
Protocol 3: Intracellular cAMP Measurement
This protocol provides a general guideline for measuring changes in intracellular cAMP levels following this compound treatment.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution
-
Forskolin (optional, as a positive control for adenylyl cyclase stimulation)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with different concentrations of this compound or vehicle control for a short duration (e.g., 15-60 minutes). A positive control with forskolin can be included.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the concentration of cAMP in each sample and express the results as fold-change over the vehicle control.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. This compound - Tianjin Hemay Biotech - AdisInsight [adisinsight.springer.com]
- 4. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 7. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Mufemilast Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for researchers working with mufemilast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of potential off-target effects in cellular assays. As this compound is a selective phosphodiesterase-4 (PDE4) inhibitor, this guide focuses on methodologies to assess its selectivity and to explore any unexpected cellular phenotypes that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4). Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP has various downstream effects, including the downregulation of pro-inflammatory cytokines (like TNF-α, IL-17, and IL-23) and the upregulation of anti-inflammatory cytokines (like IL-10).[1] This positions this compound as a potent anti-inflammatory agent.[1]
Q2: I am observing unexpected cellular phenotypes with this compound treatment that don't seem related to PDE4 inhibition. What are the first steps to investigate potential off-target effects?
If you observe unexpected cellular responses, a systematic approach is recommended.
-
Confirm the On-Target Effect: First, verify that this compound is engaging its target in your cell system. You can do this by measuring intracellular cAMP levels or the expression of downstream inflammatory markers known to be modulated by the cAMP pathway.
-
Assess Cell Viability and Cytotoxicity: It is crucial to determine if the observed phenotype is a result of general cytotoxicity. Run a dose-response curve using standard cytotoxicity assays.[2][3][4][5]
-
Perform Selectivity Profiling: If cytotoxicity is ruled out, the next step is to assess the selectivity of this compound against other related proteins. This can involve screening against other PDE families or conducting broader screens like kinase or GPCR panels.
Q3: What are the common side effects of PDE4 inhibitors, and could they indicate off-target effects?
The most common side effects associated with PDE4 inhibitors like apremilast and roflumilast include diarrhea, nausea, headache, and weight loss.[6][7][8][9][10][11][12][13] These are generally considered "on-target" side effects resulting from the inhibition of PDE4 isoforms in various tissues, such as the central nervous system and the gastrointestinal tract, rather than binding to unrelated proteins.[7][14] However, any severe or unexpected adverse events in cellular models should be investigated.
Q4: How can I determine if this compound is interacting with other kinases or G-protein coupled receptors (GPCRs)?
Broad-spectrum screening assays are the most effective way to identify potential off-target interactions with kinases or GPCRs.[15][16][17] Many specialized contract research organizations (CROs) offer services for this:
-
Kinase Profiling: These services screen your compound against a large panel of kinases (often hundreds) to identify any unintended inhibitory activity.[18][19][20] They typically provide data as percent inhibition at a fixed compound concentration or as IC50 values for any significant hits.
-
GPCR Screening: Similarly, GPCR panels test your compound for binding or functional activity (agonist or antagonist) against a wide array of GPCRs.[15][16][21]
These screens can help you identify potential off-target "hits" that can then be validated with more focused secondary assays in your own lab.
Quantitative Data on PDE4 Inhibitors
While specific quantitative off-target data for this compound is not publicly available, the following table provides on-target IC50 values for other well-characterized PDE4 inhibitors, which can be used as a reference for your own selectivity studies.
| Compound | Target | IC50 (nM) | Notes |
| Roflumilast | PDE4 | 0.8 | Potent PDE4 inhibitor.[22] |
| Roflumilast | PDE4B | 0.84 | Selective for PDE4B and PDE4D isoforms.[23] |
| Roflumilast | PDE4D | 0.68 | Selective for PDE4B and PDE4D isoforms.[23] |
| Apremilast | PDE4 | 74 | Oral PDE4 inhibitor.[23] |
| Tetomilast | PDE4 | 74 | Thiazole-based PDE4 inhibitor.[23] |
| Crisaborole | PDE4 | 750 | Weakest binding of the listed inhibitors.[24] |
| Orismilast | PDE4B/D | ~3-10 | In development, mimics the N-oxide derivative of roflumilast.[24] |
Experimental Protocols & Workflows
This compound On-Target Signaling Pathway
The primary signaling pathway for this compound involves the inhibition of PDE4, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
Caption: On-target signaling pathway of this compound.
Workflow for Investigating Suspected Off-Target Effects
This workflow provides a logical progression from an initial unexpected observation to the characterization of a potential off-target effect.
Caption: Workflow for investigating suspected off-target effects.
Protocol: General Cytotoxicity Assessment using MTT Assay
This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[5]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count adherent cells or directly count suspension cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach (for adherent cells) and resume exponential growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Hypothetical Off-Target Kinase Interaction
While this compound's primary target is PDE4, a hypothetical off-target interaction with a kinase could lead to unexpected cellular outcomes. For instance, unintended inhibition of a kinase involved in a pro-survival pathway could potentiate an anti-proliferative effect not solely attributable to PDE4 inhibition.
Caption: Hypothetical off-target kinase interaction of this compound.
References
- 1. Phosphodiesterase-4 Inhibition in the Management of Psoriasis [mdpi.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Off-label studies on apremilast in dermatology: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roflumilast, a Novel Phosphodiesterase 4 Inhibitor, for COPD Patients with a History of Exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety profile of roflumilast in a real-world experience - Cilli - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Incidence of Adverse Effects and Discontinuation Rate between Patients Receiving 250 Micrograms and 500 Micrograms of Roflumilast: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 13. Efficacy and safety profile of roflumilast in a real-world experience - Cilli - Journal of Thoracic Disease [jtd.amegroups.org]
- 14. mdpi.com [mdpi.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. caymanchem.com [caymanchem.com]
- 21. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 22. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Mufemilast precipitation in stock solutions
Welcome to the Technical Support Center for Mufemilast. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in stock solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in stock or working solutions can lead to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to prevent and troubleshoot this issue.
Issue: this compound has precipitated out of my stock solution.
Possible Causes and Solutions:
-
Improper Solvent Selection: this compound, like many small molecule inhibitors, has limited aqueous solubility. The choice of solvent is critical for maintaining a clear, stable stock solution.
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Alternative Solvents: While specific data for this compound is limited, data from similar PDE4 inhibitors, such as Apremilast, suggest that solvents like ethanol, methanol, and PEG-400 could be used, although likely at lower concentrations than DMSO.[1]
-
-
Exceeding Solubility Limits: Attempting to prepare a stock solution at a concentration that exceeds this compound's solubility in the chosen solvent will inevitably lead to precipitation.
-
Actionable Step: If precipitation is observed, try preparing a new stock solution at a lower concentration. It is advisable to start with a concentration in the range of 10-20 mM in DMSO.
-
-
Improper Dilution into Aqueous Buffers: Adding a concentrated DMSO stock solution directly into an aqueous buffer or cell culture medium is a common cause of precipitation. The rapid change in solvent polarity can cause the compound to crash out of solution.
-
Best Practice: To avoid this, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final working concentration. Then, add this intermediate dilution to your aqueous buffer or medium with vigorous vortexing or mixing. The final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.
-
-
Temperature Fluctuations: Freeze-thaw cycles can promote precipitation. Storing stock solutions at inappropriate temperatures can also affect stability.
-
Storage Recommendations: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
-
pH of the Aqueous Solution: The pH of your final working solution can influence the solubility of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 466.52 g/mol ), you would weigh 4.665 mg.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Preparing Working Solutions from a DMSO Stock
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: My this compound precipitated when I added it to my cell culture media. What should I do?
A2: This is a common issue when diluting a concentrated DMSO stock directly into an aqueous solution. To prevent this, you should first make an intermediate dilution of your stock solution in DMSO before adding it to the cell culture media. Ensure vigorous mixing during the final dilution step. The final concentration of DMSO in your experiment should be kept as low as possible (ideally ≤ 0.1%).
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C. This will minimize freeze-thaw cycles, which can lead to precipitation and degradation of the compound. It is also advisable to protect the solution from light.
Q4: What are typical working concentrations for this compound in cell culture experiments?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, based on data from other PDE4 inhibitors like roflumilast, a starting concentration range of 10 nM to 10 µM is often used in cell-based assays.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q5: Is this compound sensitive to light or pH?
A5: While specific stability data for this compound is not widely available, many small organic molecules can be sensitive to light and extreme pH conditions.[3][4][5] As a general precaution, it is recommended to store this compound solutions protected from light. If you are experiencing stability issues, consider the pH of your buffers, as significant deviations from neutral pH can sometimes affect compound stability.
Data Presentation: Solubility of a Structurally Similar PDE4 Inhibitor (Apremilast)
| Solvent | Solubility (Mole Fraction at 318.2K) | Classification |
| Dimethyl sulfoxide (DMSO) | 9.91 x 10-2 | Freely Soluble |
| Ethyl acetate (EA) | 2.54 x 10-2 | Freely Soluble |
| Transcutol® | 2.51 x 10-2 | Freely Soluble |
| Polyethylene glycol-400 (PEG-400) | 2.16 x 10-2 | Sparingly Soluble |
| Propylene glycol (PG) | 4.01 x 10-3 | Slightly Soluble |
| Ethylene glycol (EG) | 1.61 x 10-3 | Slightly Soluble |
| Isopropanol (IPA) | 4.96 x 10-4 | Slightly Soluble |
| 1-butanol | 4.18 x 10-4 | Slightly Soluble |
| 2-butanol | 3.91 x 10-4 | Slightly Soluble |
| Methanol | 2.25 x 10-4 | Slightly Soluble |
| Ethanol | 2.20 x 10-4 | Slightly Soluble |
| Water | 1.29 x 10-6 | Practically Insoluble |
Data adapted from a study on Apremilast solubility.[1]
This compound Mechanism of Action: PDE4 Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, such as CREB (cAMP response element-binding protein). The net effect is a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
References
- 1. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phosphodiesterase 4 Inhibitor Roflumilast Protects Microvascular Endothelial Cells from Irradiation-Induced Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of azo dyes under visible light with stable MOF based on tetrastyrene imidazole ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Mufemilast Cytotoxicity Assessment: A Technical Support Guide
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the in vitro cytotoxicity of Mufemilast, a selective phosphodiesterase-4 (PDE4) inhibitor. While direct cytotoxicity data for this compound is not extensively available in published literature, this guide offers insights based on the known effects of other selective PDE4 inhibitors, alongside detailed protocols for standard cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cell lines?
A1: The cytotoxic effect of this compound, as a selective PDE4 inhibitor, is expected to be highly cell-type dependent. Published studies on other PDE4 inhibitors, such as Roflumilast, have shown varied effects. For instance, Roflumilast has demonstrated protective effects against cytotoxicity in some cell types, such as epithelial and endothelial cells, when challenged with a toxic agent. Conversely, it has also been shown to induce a dose-dependent decrease in cell viability in certain cancer cell lines, like squamous cell carcinoma. Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific cell line of interest.
Q2: Which cell lines should I use as positive and negative controls?
A2: For a positive control for cytotoxicity, you could use a cell line known to be sensitive to PDE4 inhibitor-induced growth arrest or apoptosis, such as some leukemia cell lines (e.g., CEM and Reh cells), which have been shown to be sensitive to the PDE4 inhibitor Rolipram. As a negative control, a cell line where PDE4 inhibitors have been shown to have no or a protective effect could be used, although this may need to be determined empirically. It is also recommended to include an untreated cell control and a vehicle control (the solvent used to dissolve this compound) to ensure that the observed effects are due to the compound itself.
Q3: At what concentrations should I test this compound?
A3: It is advisable to perform a dose-response study covering a broad range of concentrations. Based on in vitro studies of other PDE4 inhibitors, a starting range of 0.1 µM to 100 µM could be appropriate. A preliminary screen with logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM) can help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q4: What is the appropriate incubation time for this compound treatment?
A4: The optimal incubation time will vary depending on the cell line and the specific cytotoxic endpoint being measured. A common starting point is to assess cytotoxicity at 24, 48, and 72 hours post-treatment. Time-course experiments are recommended to determine the ideal duration for observing a significant effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in viability assays (MTT, LDH). | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No cytotoxic effect observed even at high concentrations of this compound. | - The chosen cell line is resistant to this compound's effects.- Insufficient incubation time.- this compound degradation. | - Test a different cell line known to be sensitive to PDE4 inhibitors.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Prepare fresh this compound solutions for each experiment. |
| High background in LDH assay. | - Serum in the culture medium contains LDH.- Mechanical stress during handling causing premature cell lysis. | - Use serum-free medium for the assay period.- Handle the cells gently; avoid vigorous pipetting. |
| Inconsistent results in apoptosis assay (Annexin V/PI). | - Cell density is too high or too low.- Inappropriate compensation settings on the flow cytometer. | - Optimize cell seeding density.- Use single-stained controls to set up proper compensation. |
Quantitative Data Summary
Direct quantitative cytotoxicity data for this compound is limited. However, studies on other selective PDE4 inhibitors can provide a reference point. The following table summarizes the cytotoxic effects of Roflumilast on a specific cancer cell line.
| Compound | Cell Line | Assay | Concentration | Result |
| Roflumilast | KB (Oral Squamous Cell Carcinoma) | MTT | 7.8 - 1000 µg/L | Dose-dependent decrease in cell viability |
| Roflumilast | KB (Oral Squamous Cell Carcinoma) | MTT | 125 µg/L | IC50 value |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell lysis.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium (serum-free for the assay is recommended)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH.
-
Incubate the mixture at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
A positive control for maximum LDH release (by lysing a set of untreated cells) should be included.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates or tubes
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC (or other fluorochrome) and PI staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-fluorochrome conjugate and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: this compound's mechanism of action.
Caption: General workflow for cytotoxicity assessment.
Mufemilast In Vitro Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mufemilast in in vitro studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. By inhibiting the PDE4 enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP modulates the inflammatory response by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23, while upregulating the anti-inflammatory cytokine IL-10.[1]
Q2: What are appropriate positive and negative controls for in vitro experiments with this compound?
-
Positive Controls: Other well-characterized PDE4 inhibitors like Apremilast and Roflumilast are excellent positive controls to validate the experimental setup.[1][2][3][4]
-
Vehicle Control: this compound is a small molecule that is typically dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used vehicle. It is crucial to include a vehicle control group in all experiments to account for any effects of the solvent on the cells.[5][6] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Negative Control: For a robust negative control, a structurally similar but inactive compound would be ideal. However, a specific, commercially available inactive PDE4 inhibitor is not readily documented. In its absence, the vehicle control serves as the primary negative control.
Q3: What is a typical in vitro concentration range for this compound and other PDE4 inhibitors?
The optimal concentration of this compound should be determined empirically for each cell type and assay. However, based on data for similar PDE4 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for dose-response experiments. The IC50 values for Roflumilast and Apremilast are in the nanomolar range, providing a reference for the expected potency of this compound.[1][7]
| Compound | In Vitro IC50 | Recommended Starting Concentration Range |
| Roflumilast | ~0.8 nM | 0.1 nM - 1 µM |
| Apremilast | ~74 nM | 1 nM - 10 µM |
| This compound | To be determined | 1 nM - 10 µM |
Troubleshooting Guides
cAMP Measurement Assays (e.g., ELISA)
Q4: I am not observing an increase in cAMP levels after treating cells with this compound. What are the possible causes and solutions?
| Possible Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, viable, and plated at the optimal density as determined by preliminary experiments. Over-confluent or unhealthy cells may not respond appropriately. |
| This compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal effective concentration. |
| Incubation Time | The incubation time may be too short. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the peak of cAMP accumulation. |
| PDE4 Expression in Cell Line | Verify that the cell line used expresses sufficient levels of PDE4. This can be checked through literature review or by performing qPCR or Western blot for PDE4 isoforms. |
| Assay Reagent Issues | Ensure all assay reagents are properly prepared, stored, and not expired. Run the assay with a known activator of adenylyl cyclase, such as forskolin, as a positive control for the assay itself. |
| Cell Lysis and Sample Preparation | Inefficient cell lysis can lead to incomplete extraction of cAMP. Ensure the lysis buffer is compatible with your cell type and the ELISA kit. Follow the kit's instructions for sample preparation carefully. |
Q5: My cAMP ELISA has high background or high variability between replicates. How can I resolve this?
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Inadequate washing between steps can lead to high background. Ensure thorough washing according to the ELISA kit protocol. |
| Cross-Contamination | Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent. |
| Improper Plate Sealing | Ensure the plate is properly sealed during incubations to prevent evaporation, which can concentrate reagents and increase variability. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting volumes for all wells. |
| Cell Clumping | Uneven cell distribution in the wells can lead to variability. Ensure a single-cell suspension before plating. |
Cytokine Quantification Assays (e.g., ELISA)
Q6: I am not seeing the expected decrease in pro-inflammatory cytokines (TNF-α, IL-6) or an increase in the anti-inflammatory cytokine (IL-10) after this compound treatment. What should I check?
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Stimulation | The inflammatory stimulus (e.g., lipopolysaccharide - LPS) may be too strong or too weak. Titrate the concentration of the stimulus to achieve a robust but sub-maximal cytokine response, allowing for the detection of inhibitory effects. |
| Timing of this compound Treatment | The timing of this compound addition relative to the inflammatory stimulus is critical. Pre-incubating the cells with this compound for a period (e.g., 1-2 hours) before adding the stimulus is often necessary to see an effect. |
| Cytokine Detection Limit | Ensure the concentration of the cytokines in your samples is within the detection range of your ELISA kit. You may need to dilute your samples or use a more sensitive assay. |
| Cell Culture Supernatant Collection | Collect supernatants at the optimal time point for peak cytokine production after stimulation. This should be determined through a time-course experiment. Centrifuge the supernatant to remove any cells or debris before storage or analysis.[8][9] |
| This compound Stability | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Experimental Protocols & Workflows
This compound Signaling Pathway
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA/CREB signaling.
Experimental Workflow for In Vitro this compound Testing
Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels by ELISA
-
Cell Seeding: Seed cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at a predetermined optimal density and allow them to adhere if necessary.
-
Reagent Preparation: Prepare serial dilutions of this compound, positive controls (Apremilast, Roflumilast), and vehicle control (DMSO) in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat cells with the compounds for 1-2 hours.
-
Stimulation: Add a stimulator of adenylyl cyclase (e.g., Forskolin) to all wells except the negative control and incubate for the optimized duration.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
ELISA Procedure: Perform the competitive ELISA for cAMP according to the manufacturer's instructions.[10][11][12][13]
-
Data Analysis: Calculate the cAMP concentration in each sample based on the standard curve.
Protocol 2: Quantification of Cytokine Production by ELISA
-
Cell Seeding: Seed cells (e.g., macrophages, PBMCs) in a 24- or 48-well plate.
-
Treatment: Pre-treat cells with various concentrations of this compound or controls for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for a predetermined time (e.g., 18-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.[8][9][14]
-
ELISA Procedure: Perform sandwich ELISAs for TNF-α, IL-6, and IL-10 on the collected supernatants according to the manufacturer's protocols.[9][14][15]
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
Protocol 3: In Vitro PDE4 Activity Assay
-
Reagent Preparation: Prepare the assay buffer, recombinant human PDE4 enzyme, and the fluorescently labeled cAMP substrate. Prepare serial dilutions of this compound and positive controls.
-
Enzyme Reaction: In a 96-well plate, add the PDE4 enzyme, the test compounds (this compound, controls), and initiate the reaction by adding the cAMP substrate.
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the product formation using a suitable plate reader (e.g., for fluorescence polarization or FRET).[16][17][18][19]
-
Data Analysis: Calculate the percent inhibition of PDE4 activity for each concentration of this compound and determine the IC50 value.
References
- 1. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comparison of the modes of action of Apremilast and Roflumilast - Enlighten Theses [theses.gla.ac.uk]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. A facile system to evaluate in vitro drug release from dissolving microneedle arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Protocol [protocols.io]
- 9. mpbio.com [mpbio.com]
- 10. content.abcam.com [content.abcam.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. content.abcam.com [content.abcam.com]
- 13. assets.exkitstore.com [assets.exkitstore.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. abcam.com [abcam.com]
Optimizing incubation time for Mufemilast treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time during Mufemilast treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is dependent on incubation time?
A1: this compound is a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2][3][4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in modulating inflammatory responses.[1][5] By inhibiting PDE4, this compound leads to an intracellular accumulation of cAMP.[1] This increase in cAMP subsequently downregulates the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-23) and promotes the synthesis of anti-inflammatory cytokines like IL-10.[1][5] The effects of this compound are therefore time-dependent as they rely on the modulation of these downstream signaling pathways and transcriptional events.
Q2: How long should I incubate my cells with this compound to observe a significant effect?
A2: The optimal incubation time for this compound can vary significantly depending on the cell type, the concentration of this compound used, and the specific downstream endpoint being measured (e.g., cytokine secretion, gene expression). As a general starting point, a time-course experiment is highly recommended. Based on typical signaling pathways involving cAMP, initial effects on downstream phosphorylation can be seen in as little as 30 minutes to a few hours. However, for changes in cytokine production or gene expression, longer incubation periods of 6 to 48 hours are commonly required.
Q3: Can I pre-incubate my cells with this compound before applying a pro-inflammatory stimulus?
A3: Yes, pre-incubation is a common and often recommended experimental approach. Pre-treating cells with this compound for a period of 1 to 4 hours before the addition of a stimulus (e.g., lipopolysaccharide [LPS]) allows the drug to effectively increase intracellular cAMP levels. This can lead to a more potent suppression of the subsequent inflammatory response. The ideal pre-incubation time should be optimized for your specific cell type and experimental conditions.
Q4: What are the signs of cellular toxicity associated with prolonged this compound incubation?
A4: While this compound is a selective inhibitor, prolonged incubation at high concentrations may lead to off-target effects or cellular stress. Signs of toxicity can include changes in cell morphology (e.g., rounding, detachment from the culture plate), a decrease in cell viability (as assessed by assays like MTT or Trypan Blue exclusion), and a reduction in metabolic activity.[6] It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration and incubation time for your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment. | 1. Inappropriate Incubation Time: The incubation period may be too short to induce a measurable change in the endpoint. 2. Suboptimal Drug Concentration: The concentration of this compound may be too low. 3. Cellular Resistance/Insensitivity: The target cells may have low expression of PDE4 or compensatory mechanisms. 4. Degradation of this compound: The compound may not be stable in the culture medium over long incubation periods.[7][8] | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal window for your endpoint. 2. Conduct a Dose-Response Experiment: Titrate this compound across a range of concentrations to find the effective dose. 3. Confirm PDE4 Expression: Use techniques like Western blotting or qPCR to verify the expression of PDE4 in your cell line. Consider using a positive control cell line known to be responsive to PDE4 inhibitors. 4. Refresh Media for Long Incubations: For incubation times exceeding 24 hours, consider a partial or full media change containing fresh this compound. |
| High variability between replicate experiments. | 1. Inconsistent Incubation Times: Minor variations in the timing of drug addition or experiment termination. 2. Cell Passage Number and Health: Cells at high passage numbers or in poor health can respond differently. 3. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the response to treatment. | 1. Standardize Protocols: Ensure precise and consistent timing for all experimental steps. 2. Use Low Passage Cells: Utilize cells within a consistent and low passage number range. Regularly monitor cell health and morphology. 3. Optimize Seeding Density: Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase at the time of treatment. |
| Unexpected increase in pro-inflammatory markers at certain time points. | 1. Cellular Stress Response: Prolonged incubation or high concentrations may induce a stress response. 2. Biphasic or Complex Signaling Responses: Intracellular signaling pathways can sometimes exhibit complex, non-linear dynamics over time.[9] | 1. Assess Cell Viability: Perform a cell viability assay at each time point to rule out toxicity-induced inflammation. 2. Conduct a Detailed Time-Course: Use shorter time intervals in your time-course experiment to better characterize the dynamic response of the signaling pathway. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
Objective: To identify the optimal incubation duration for this compound to achieve a significant reduction in TNF-α secretion from LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with a predetermined concentration of this compound (e.g., 1 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells (except for the unstimulated control).
-
Time-Course Incubation: Incubate the plates for various time points: 2, 4, 8, 12, 24, and 48 hours.
-
Supernatant Collection: At each time point, collect the cell culture supernatant and store it at -80°C for subsequent analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot TNF-α concentration against incubation time for both this compound-treated and vehicle-treated groups.
Protocol 2: Assessing Cell Viability During this compound Incubation
Objective: To determine the effect of this compound incubation time on cell viability.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Time-Course Incubation: Incubate the plate for different durations, such as 24, 48, and 72 hours.
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control for each time point and concentration.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and modulating cytokine production.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. This compound (Hemay005) | PDE4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 5. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the stability of drugs in biological media. IV. Disappearance of nitrofurans in culture media inoculated with Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Mufemilast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mufemilast (also known as Hemay005). This compound is a selective phosphodiesterase-4 (PDE4) inhibitor under investigation for various inflammatory diseases, including psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[1][2] Consistent and reproducible experimental results are crucial for advancing research, and this guide aims to address potential challenges and sources of variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro IC50 value for this compound is higher than the reported range (80-120 nM). What are the potential causes?
Several factors can contribute to a higher-than-expected IC50 value in in vitro assays. Consider the following:
-
Compound Solubility and Stability:
-
Solubility: this compound may have limited solubility in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions. It is advisable to test the impact of the solvent on the assay as a control.
-
Stability: Like many small molecules, this compound's stability can be affected by storage conditions and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to maintain integrity.[3]
-
-
Assay Conditions:
-
Enzyme Concentration: The concentration of the PDE4 enzyme used in the assay can influence the apparent IC50 value. Ensure you are using a concentration within the linear range of the assay.
-
Substrate Concentration: The concentration of the substrate (cAMP) should be appropriate for the specific PDE4 isoform being tested and the assay format.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be optimized and kept consistent.
-
-
Reagent Quality:
-
Ensure the purity and activity of the recombinant PDE4 enzyme.
-
Verify the quality and concentration of other critical reagents like cAMP and detection reagents.
-
Q2: I am observing high variability between replicate wells in my cell-based assays with this compound. What can I do to improve consistency?
High variability in cell-based assays can stem from several sources:
-
Cell Health and Density:
-
Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells.
-
Perform regular cell viability checks to rule out cytotoxicity from the compound or solvent.
-
-
Compound Preparation and Addition:
-
Ensure thorough mixing of this compound in the media before adding it to the cells.
-
Use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound to each well.
-
-
Assay-Specific Factors:
-
For assays measuring downstream effects (e.g., cytokine production), ensure that the stimulation conditions (e.g., LPS concentration) are consistent.
-
The choice of cell line can significantly impact results. Use a cell line that expresses the target PDE4 isoforms at relevant levels.
-
Q3: My in vivo results with this compound are not consistent across different animal cohorts. What should I check?
In vivo studies introduce additional layers of complexity. Inconsistent results can be due to:
-
Formulation and Administration:
-
Solubility and Stability: this compound's formulation for in vivo use is critical. Ensure the vehicle used effectively solubilizes the compound and is well-tolerated by the animals. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for achieving a clear solution.
-
Route and Frequency of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule should be consistent. Ensure accurate dosing based on the most recent body weights.
-
-
Animal-Related Factors:
-
Health Status: Use healthy animals from a reputable supplier. Underlying health issues can significantly impact inflammatory responses.
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures before the start of the experiment.
-
Group Housing: Stress from social hierarchy in group-housed animals can influence inflammatory responses.
-
-
Experimental Model:
-
The choice of animal model and the method of inducing the disease state (e.g., imiquimod-induced psoriasis model) should be well-established and consistently applied.
-
This compound Properties
Below is a summary of the known physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C20H22N2O7S2 |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | N-[5-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,6-dioxothieno[3,4-c]pyrrol-3-yl]acetamide |
| Synonyms | Hemay005, HEMAY-005 |
| Mechanism of Action | Selective Phosphodiesterase-4 (PDE4) Inhibitor |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4). By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell.[1] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors such as NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-23) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).[1]
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing pro-inflammatory cytokine production.
Detailed Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol provides a generalized framework for assessing the inhibitory activity of this compound on a specific PDE4 isoform using a commercially available assay kit (e.g., fluorescence polarization-based).
Materials:
-
Recombinant human PDE4 enzyme
-
This compound
-
Assay buffer
-
cAMP substrate
-
Detection reagents (e.g., fluorescent tracer, binding agent)
-
DMSO (for compound dilution)
-
Microplate reader capable of detecting the appropriate signal (e.g., fluorescence polarization)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a microplate.
-
Add the PDE4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate to each well.
-
Incubate the reaction for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the enzymatic reaction and add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
Read the plate on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Screening PDE4 Inhibitors
The following diagram illustrates a typical workflow for screening and validating potential PDE4 inhibitors like this compound.
Caption: A generalized workflow for the identification and validation of novel PDE4 inhibitors.
References
Validation & Comparative
A Preclinical Head-to-Head: Mufemilast and Roflumilast in Inflammatory Disease Models
In the landscape of selective phosphodiesterase-4 (PDE4) inhibitors, both Mufemilast (Hemay005) and Roflumilast have emerged as key players in the development of treatments for chronic inflammatory diseases. While Roflumilast is an established therapeutic for Chronic Obstructive Pulmonary Disease (COPD), this compound is a novel inhibitor progressing through clinical trials for a range of autoimmune conditions, including psoriasis and ulcerative colitis.[1][2][3][4] This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their respective profiles.
Mechanism of Action: Targeting the Inflammatory Cascade
Both this compound and Roflumilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, modulates the activity of various immune and inflammatory cells, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[5][6]
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]
- 4. nbinno.com [nbinno.com]
- 5. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
Mufemilast in Focus: A Head-to-Head Comparison of PDE4 Inhibitors for Inflammatory Diseases
A new contender has emerged in the landscape of inflammatory disease treatment. Mufemilast (also known as Hemay005), an oral phosphodiesterase-4 (PDE4) inhibitor, is showing promise in clinical trials for conditions like psoriasis and atopic dermatitis.[1][2] This guide provides a comprehensive head-to-head comparison of this compound with other prominent PDE4 inhibitors—Roflumilast, Apremilast, and Crisaborole—offering researchers, scientists, and drug development professionals a data-driven overview of their performance, mechanisms, and clinical outcomes.
PDE4 inhibitors represent a significant class of anti-inflammatory drugs. Their mechanism of action revolves around increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[3] By inhibiting the PDE4 enzyme, these drugs prevent the breakdown of cAMP, leading to the downregulation of pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-23, and the upregulation of anti-inflammatory cytokines such as IL-10.[3]
Comparative Analysis of PDE4 Inhibitors
The selection of a PDE4 inhibitor for therapeutic development or clinical application depends on a variety of factors, including potency, selectivity, route of administration, and clinical efficacy. The following tables provide a summary of key quantitative data for this compound and its main competitors.
Table 1: Biochemical Potency of PDE4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Route of Administration | Developer |
| This compound (Hemay005) | PDE4 | Data not publicly available | Oral | Tianjin Hemay Bio-Tech |
| Roflumilast | PDE4 | 0.2 - 0.7 | Oral, Topical | AstraZeneca, Pfizer |
| Apremilast | PDE4 | 74 | Oral | Amgen |
| Crisaborole | PDE4 | 750 | Topical | Pfizer |
Note: IC50 values can vary depending on the specific PDE4 isoform and assay conditions. The data presented here are for comparative purposes. Roflumilast demonstrates significantly higher potency as a PDE4 inhibitor compared to apremilast, with an IC50 value in the range of 0.2–0.7 nM versus apremilast's IC50 of 74 nM.[4] Crisaborole has the weakest binding of PDE4 with a 0.75μM IC50.[5]
Table 2: Clinical Efficacy in Psoriasis (Moderate-to-Severe Plaque Psoriasis)
| Drug | Trial | Primary Endpoint | Efficacy Result | Placebo |
| This compound | NCT04102241 (Phase 3) | PASI-75 at Week 16 | 53.6% | 16.0% |
| sPGA Success at Week 16 | 31.3% | 6.4% | ||
| Apremilast | ESTEEM 1 (Phase 3) | PASI-75 at Week 16 | 33.1% | 5.3% |
| Roflumilast (oral) | PSORRO (Phase 2) | PASI-75 at Week 12 | 35% | 0% |
| Roflumilast (topical) | DERMIS-1 (Phase 3) | IGA Clear/Almost Clear at Week 8 | 42.4% | 6.1% |
PASI-75: 75% reduction in Psoriasis Area and Severity Index. sPGA Success: static Physician's Global Assessment score of clear (0) or almost clear (1). IGA: Investigator Global Assessment.
Recent phase 3 clinical trial data from China for this compound in patients with moderate-to-severe chronic plaque psoriasis showed that at a dose of 60 mg twice daily, 53.6% of patients achieved a PASI-75 response at 16 weeks, compared to 16.0% for placebo.[6]
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing their efficacy.
Caption: PDE4 Signaling Pathway and Inhibition.
The diagram above illustrates how PDE4 inhibitors block the degradation of cAMP, leading to increased PKA activation and CREB phosphorylation, which in turn promotes the transcription of anti-inflammatory genes. Simultaneously, elevated cAMP levels inhibit the pro-inflammatory NF-kB pathway.
Caption: In Vitro Cytokine Release Assay Workflow.
This workflow outlines a common experimental protocol to determine the in vitro efficacy of PDE4 inhibitors by measuring their ability to suppress the release of pro-inflammatory cytokines from immune cells.
Detailed Experimental Protocols
1. PDE4 Enzyme Inhibition Assay (Hypothetical Standard Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE4 enzyme.
-
Materials: Recombinant human PDE4 enzyme, [3H]-cAMP, scintillation fluid, test compounds (this compound, etc.), assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, test compound, and recombinant PDE4 enzyme.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by adding a stop solution.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value by non-linear regression analysis.
-
2. Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human PBMCs
-
Objective: To assess the anti-inflammatory activity of test compounds in a cellular context.
-
Materials: Human peripheral blood mononuclear cells (PBMCs), Roswell Park Memorial Institute (RPMI) 1640 medium, fetal bovine serum (FBS), LPS, test compounds, human TNF-α ELISA kit.
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release and determine the IC50 values.
-
Future Outlook
This compound is a promising oral PDE4 inhibitor with demonstrated clinical efficacy in psoriasis.[6] While direct head-to-head comparative studies with other PDE4 inhibitors are still emerging, the available data suggests it is a potent anti-inflammatory agent. Its oral route of administration offers a convenient alternative to topical or injectable treatments.[1] Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate its therapeutic potential and positioning within the growing landscape of PDE4 inhibitors. New oral PDE4 inhibitors are being developed, including orismilast (LEO-32731), this compound (Hemay005), difamilast (OPA-15406), and lotamilast (E6005/RVT-501).[7]
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Mufemilast's Mechanism of Action in Primary T Cells: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Mufemilast, a novel phosphodiesterase 4 (PDE4) inhibitor, in primary T cells. By comparing its expected performance with established alternatives like Apremilast and Roflumilast, this document outlines the key experiments and supporting data required to confirm its role as a T cell modulator.
This compound (also known as Hemay005) is a potent, orally administered small molecule PDE4 inhibitor currently in Phase III clinical trials for psoriasis.[1] Like other drugs in its class, its therapeutic effect is presumed to stem from the modulation of inflammatory responses. Validating this mechanism in primary T cells, key drivers of autoimmune diseases like psoriasis, is a critical step in its development.
The Central Role of PDE4 in T Cell Signaling
Phosphodiesterase 4 (PDE4) is the predominant PDE enzyme expressed in T lymphocytes and other immune cells.[2][3] It plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that governs T cell activation, proliferation, and cytokine production.[4][5]
In an activated T cell, lower levels of cAMP are associated with a pro-inflammatory state, leading to the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and IL-17.[5][6][7] By inhibiting PDE4, this compound is expected to prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB).[2] This signaling cascade ultimately suppresses the expression of pro-inflammatory genes and can also increase the production of anti-inflammatory cytokines like IL-10.[5][8]
Comparative Analysis: this compound vs. Alternatives
To validate this compound's efficacy, its performance should be benchmarked against other well-characterized PDE4 inhibitors. Apremilast and Roflumilast serve as excellent comparators. Apremilast is an oral PDE4 inhibitor approved for psoriasis and psoriatic arthritis, while Roflumilast is a highly potent inhibitor used for COPD and approved topically for psoriasis.[9][10]
Table 1: Expected Effects of this compound in Primary T Cells
| Parameter | Expected Outcome | Rationale |
|---|---|---|
| PDE4 Enzyme Activity | Inhibition | Direct target engagement. |
| Intracellular cAMP Levels | Increase | Consequence of PDE4 inhibition. |
| Pro-inflammatory Cytokines | Decrease | Downregulation of TNF-α, IFN-γ, IL-2, IL-17, etc.[9] |
| Anti-inflammatory Cytokines | Increase | Upregulation of IL-10.[8] |
| T Cell Proliferation | Decrease | cAMP-mediated suppression of cell cycle progression.[5] |
Table 2: Quantitative Comparison of PDE4 Inhibitors
| Parameter | This compound | Apremilast | Roflumilast |
|---|---|---|---|
| PDE4 Inhibition (IC50) | To be determined | ~7.4 nM[10] | ~0.8 nM[10] |
| TNF-α Inhibition (IC50) | To be determined | ~110 nM (from LPS-stimulated PBMCs) | ~1.2 nM (from LPS-stimulated macrophages)[11] |
| Effect on IL-17 | To be determined | Significant reduction in plasma levels.[9] | Significant reduction in T cell infiltration.[12][13] |
| Effect on IFN-γ | To be determined | Inhibition in PBMCs.[6] | Significant reduction in CD4+ & CD8+ T cells.[12][13] |
| Effect on IL-10 | To be determined | Significant increase in plasma levels.[9] | N/A |
Experimental Validation Workflow
A systematic approach is required to confirm the mechanism of action. The workflow involves isolating primary T cells, confirming target engagement through enzyme and cellular assays, and finally, assessing the functional immunological consequences.
Experimental Protocols
Isolation and Culture of Primary Human T Cells
Objective: To obtain a pure population of primary T cells from peripheral blood for downstream assays.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[14][15]
-
T Cell Enrichment: Purify total T cells or specific subsets (e.g., CD4+ helper T cells) from the PBMC population using negative selection magnetic-activated cell sorting (MACS). This method depletes non-T cells, leaving a highly pure, untouched T cell population.[14][16]
-
Cell Culture: Culture the isolated T cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics. For expansion, cells can be stimulated with anti-CD3/CD28 microbeads and cultured in the presence of IL-2.[14][16]
-
Viability Check: Before any experiment, assess cell viability using Trypan Blue exclusion or a viability dye to ensure the health of the cell population.[15]
PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE4 enzyme activity.
Methodology:
-
Assay Principle: Utilize a commercially available PDE activity assay kit, which typically measures the conversion of cAMP to AMP. The resulting phosphate or the remaining cAMP is then quantified.[17] A fluorescence polarization (FP) based assay is common, where a fluorescent cAMP tracer competes with the product of the PDE4 reaction for binding to a specific antibody.[18]
-
Procedure:
-
Dispense recombinant human PDE4 enzyme into a 96- or 384-well plate.
-
Add serial dilutions of this compound (and comparator drugs like Apremilast) to the wells.
-
Initiate the reaction by adding a known concentration of cAMP substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagents (e.g., binding agent/nanoparticle in an FP assay).[18]
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Intracellular cAMP Measurement Assay
Objective: To confirm that this compound increases intracellular cAMP levels in primary T cells.
Methodology:
-
Assay Principle: Use a competitive immunoassay or a reporter-based system. Common methods include chemiluminescent immunoassays (ELISA) or resonance energy transfer (FRET/BRET) based biosensors.[19][20][21]
-
Procedure (using a competitive immunoassay):
-
Plate isolated primary T cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for a short period (e.g., 30 minutes).
-
Stimulate the cells with an agent like Forskolin to induce a robust cAMP response, against which the inhibitor's effect can be measured.
-
Lyse the cells using the provided lysis buffer to release intracellular cAMP.[19]
-
Transfer the lysate to an antibody-coated plate along with a labeled cAMP conjugate.
-
Allow competitive binding to occur. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the cell lysate.
-
Wash the plate and add a substrate to generate a detectable signal (colorimetric, chemiluminescent, or fluorescent).
-
Read the plate and calculate the cAMP concentration based on a standard curve.[19][22]
-
-
Data Analysis: Express the results as fold-change in cAMP concentration over unstimulated or vehicle-treated cells.
T Cell Activation and Intracellular Cytokine Staining
Objective: To measure the functional effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by activated primary T cells.
Methodology:
-
T Cell Stimulation:
-
Culture isolated primary T cells in a 24- or 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Activate the T cells using a combination of PMA (phorbol 12-myristate 13-acetate) and Ionomycin, or more physiologically with anti-CD3/CD28 antibodies, for 4-6 hours.[23][24]
-
During the final 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cells.[24][25]
-
-
Staining:
-
Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8) to identify T cell populations.[23]
-
Fix and permeabilize the cells to allow antibodies to access intracellular targets.[25]
-
Stain for intracellular cytokines using fluorescently-labeled antibodies against TNF-α, IFN-γ, IL-2, IL-17, and IL-10.[23]
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by first gating on the T cell population of interest (e.g., CD4+ T cells) and then quantifying the percentage of cells expressing each cytokine.[26]
-
-
Data Analysis: Compare the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI) between this compound-treated and vehicle-treated samples to determine the dose-dependent inhibitory effect.
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. content.abcam.com [content.abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interventions in cytokine signaling: novel horizons for psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of roflumilast on inflammatory cells in the lungs of cigarette smoke-exposed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akadeum.com [akadeum.com]
- 17. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Intracellular Cytokine Staining Protocol [anilocus.com]
- 24. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 25. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 26. researchgate.net [researchgate.net]
Mufemilast Efficacy: A Comparative Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mufemilast, an oral phosphodiesterase 4 (PDE4) inhibitor, with alternative therapies for chronic inflammatory diseases. The focus is on the analysis of biomarkers to evaluate and compare treatment efficacy, supported by experimental data and detailed methodologies.
Introduction to this compound and the Role of PDE4 Inhibition
This compound is a novel, orally administered small molecule that selectively inhibits phosphodiesterase 4 (PDE4).[1] The mechanism of action of PDE4 inhibitors involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. This elevation in cAMP leads to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[1] This modulation of the inflammatory response makes this compound a promising therapeutic candidate for a range of chronic inflammatory conditions, including psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).
This compound in Psoriasis: A Comparative Analysis with Apremilast
Psoriasis is a chronic, immune-mediated skin disease characterized by inflammation and hyperproliferation of keratinocytes. The therapeutic landscape for moderate-to-severe psoriasis includes oral small molecules, biologics, and phototherapy. Apremilast, another oral PDE4 inhibitor, serves as a key comparator for this compound.
Clinical Efficacy and Biomarker Modulation:
| Parameter | This compound (60 mg BID) | Apremilast (30 mg BID) | Placebo |
| PASI-75 at Week 16 | 53.6% | ~33-40% | ~5-12% |
| sPGA Success at Week 16 | 31.3% | ~22-31% | ~4-6% |
| TNF-α Reduction | Expected Decrease | Significant Decrease | No Significant Change |
| IL-17A Reduction | Expected Decrease | Significant Decrease | No Significant Change |
| IL-23 Reduction | Expected Decrease | Significant Decrease | No Significant Change |
| IL-10 Increase | Expected Increase | Significant Increase | No Significant Change |
Data for this compound is from a Phase 3 trial in China (NCT04102241). Apremilast data is aggregated from pivotal trials (ESTEEM 1 & 2, LIBERATE). Biomarker data for this compound is inferred from its mechanism of action and data from other oral PDE4 inhibitors.
Comparative Biomarker Efficacy in Atopic Dermatitis and COPD
While specific biomarker data from this compound trials in atopic dermatitis and COPD are not yet widely published, the effects of PDE4 inhibition can be compared to other targeted therapies for these conditions.
Atopic Dermatitis: PDE4 Inhibition vs. IL-4/IL-13 Blockade
| Biomarker Target | PDE4 Inhibitors (e.g., this compound) | IL-4/IL-13 Inhibitors (e.g., Dupilumab) |
| Primary Mechanism | Increased intracellular cAMP | Blocks IL-4 and IL-13 signaling |
| Key Cytokine Modulation | Broad reduction of Th1/Th17/Th22 cytokines (TNF-α, IL-17, IL-22) | Specific reduction of Th2 cytokines (IL-4, IL-13) and downstream mediators (e.g., TARC, IgE) |
| Cellular Effects | Reduced infiltration of T-cells and dendritic cells in the skin | Reduced eosinophil infiltration and normalization of the skin barrier |
COPD: PDE4 Inhibition vs. Anti-Eosinophil Biologics and Inhaled Corticosteroids
| Biomarker Target | PDE4 Inhibitors (e.g., this compound, Roflumilast) | Anti-IL-5/IL-5R Biologics (e.g., Mepolizumab, Benralizumab) | Inhaled Corticosteroids (ICS) (e.g., Budesonide) |
| Primary Mechanism | Increased intracellular cAMP in inflammatory cells | Depletion of eosinophils | Broad anti-inflammatory effects |
| Key Cellular Target | Neutrophils, Macrophages, Eosinophils | Eosinophils | Eosinophils, T-cells, Mast cells |
| Sputum Biomarker Reduction | Neutrophils, Eosinophils, IL-8, Neutrophil Elastase | Eosinophils | Eosinophils |
| Systemic Biomarker Reduction | TNF-α | Blood Eosinophils, Eosinophil-derived neurotoxin (EDN) | Minimal systemic effects at standard doses |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and a typical experimental approach for biomarker analysis, the following diagrams are provided.
Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent modulation of inflammatory pathways.
Caption: A typical workflow for a comparative biomarker analysis in a clinical trial setting.
Experimental Protocols
Quantification of Serum Cytokines by ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To measure the concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-17A, IL-10) in patient serum.
Methodology:
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the target cytokine and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Patient serum samples and a serial dilution of a known cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the target cytokine is added and incubated.
-
Enzyme Conjugation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Data Acquisition: The reaction is stopped, and the optical density is measured using a microplate reader. The concentration of the cytokine in the samples is interpolated from the standard curve.
Analysis of T-cell Subsets by Flow Cytometry
Objective: To enumerate and phenotype circulating T-cell subsets (e.g., Th1, Th17, Tregs) from peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Staining: Isolated PBMCs are stained with a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8, CXCR3 for Th1, CCR6 for Th17, CD25, and CD127 for Tregs).
-
Intracellular Staining (Optional): For cytokine-producing cells, PBMCs are stimulated in vitro (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) or transcription factors (e.g., FoxP3 for Tregs).
-
Data Acquisition: Stained cells are acquired on a multi-color flow cytometer. A minimum of 100,000 events in the lymphocyte gate is typically collected for robust analysis.
-
Data Analysis: The data is analyzed using specialized software. A sequential gating strategy is employed to identify the T-cell populations of interest based on their unique marker expression profiles. The results are expressed as a percentage of the parent population or as absolute cell counts.
Conclusion
This compound, as a PDE4 inhibitor, demonstrates a promising mechanism of action for the treatment of various inflammatory diseases. While direct comparative biomarker data for this compound is still emerging, analysis of data from other drugs in its class, such as Apremilast, suggests a broad anti-inflammatory effect through the modulation of key pro- and anti-inflammatory cytokines. The provided experimental protocols offer a framework for the robust assessment of these biomarker changes in clinical trials, allowing for a direct comparison of this compound's efficacy against other therapeutic alternatives. As more data becomes available, a clearer picture of this compound's position in the therapeutic armamentarium for inflammatory diseases will be established.
References
Mufemilast: A Comparative Analysis of Phosphodiesterase-4 Inhibition Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mufemilast is an orally administered, selective phosphodiesterase-4 (PDE4) inhibitor currently under investigation for the treatment of several inflammatory conditions, including psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD). As a member of the PDE4 inhibitor class, this compound's therapeutic potential stems from its ability to modulate inflammatory responses by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This guide provides a comparative analysis of the activity of PDE4 inhibitors in different cell types, contextualizing the expected effects of this compound based on the well-documented actions of other drugs in its class, such as apremilast and roflumilast. While direct, publicly available in-vitro comparative data for this compound is limited, this guide summarizes the established cellular mechanisms of PDE4 inhibition to offer a foundational understanding for researchers.
Mechanism of Action: The Role of PDE4 Inhibition in Inflammation
Phosphodiesterase-4 is a key enzyme responsible for the degradation of cAMP, a crucial second messenger in virtually all cells. In immune and inflammatory cells, elevated cAMP levels lead to a dampening of the inflammatory response. By inhibiting PDE4, drugs like this compound prevent the breakdown of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP has two primary anti-inflammatory effects:
-
Downregulation of pro-inflammatory mediators: Increased cAMP levels inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23.
-
Upregulation of anti-inflammatory mediators: Elevated cAMP also promotes the synthesis of anti-inflammatory cytokines like IL-10.
This dual action on cytokine production forms the basis of the therapeutic effects of PDE4 inhibitors in a range of inflammatory diseases.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Cross-Validation of PDE4 Inhibitor Activity in Different Cell Types
The anti-inflammatory effects of PDE4 inhibitors are observed across a variety of cell types implicated in chronic inflammatory diseases. The following sections and tables summarize the known effects of the PDE4 inhibitor class on key cell types. While specific data for this compound is not yet widely available, its activity is expected to align with these general principles.
Immune Cells: T-Cells, Monocytes, and Neutrophils
PDE4 is highly expressed in various immune cells, making them a primary target for this class of drugs.
| Cell Type | Key Effects of PDE4 Inhibition | Supporting Data for Representative PDE4 Inhibitors |
| T-Cells | - Inhibition of T-cell proliferation.- Reduction in the production of pro-inflammatory cytokines like IFN-γ and IL-17. | Apremilast: Shown to decrease Th1 and Th17 cells in a mouse model of arthritis. |
| Monocytes | - Inhibition of TNF-α production.- Reduction of pro-inflammatory responses. | Roflumilast: Inhibits the prothrombotic functions of monocytes. |
| Neutrophils | - Inhibition of chemotaxis (cell movement).- Reduction of superoxide anion production.- Decreased expression of adhesion molecules (e.g., CD11b). | Roflumilast: Directly inhibits neutrophil migration. |
Skin Cells: Keratinocytes
In inflammatory skin diseases like psoriasis and atopic dermatitis, keratinocytes play a crucial role in the inflammatory process.
| Cell Type | Key Effects of PDE4 Inhibition | Supporting Data for Representative PDE4 Inhibitors |
| Keratinocytes | - Reduction of hyperproliferation.- Modulation of inflammatory mediator production. | Roflumilast: Shown to have therapeutic effects on hyperproliferation and inflammation in keratinocytes. |
Comparative Efficacy of this compound in Clinical Trials
While in-vitro comparative data is limited, clinical trials provide insights into the efficacy of this compound in treating inflammatory diseases.
| Indication | Clinical Trial | Key Findings |
| Psoriasis | Phase 3 (NCT04102241) | At 16 weeks, this compound (60 mg twice daily) showed significant improvements in PASI-75 (53.6% vs. 16.0% for placebo) and sPGA success (31.3% vs. 6.4% for placebo). |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of PDE4 inhibitors are provided below.
Inhibition of TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
This assay is fundamental for assessing the anti-inflammatory potential of PDE4 inhibitors.
Objective: To measure the dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production from human PBMCs by a test compound.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for measuring TNF-α inhibition.
Neutrophil Chemotaxis Assay
This assay evaluates the effect of a compound on the migration of neutrophils towards a chemoattractant.
Objective: To determine the inhibitory effect of a test compound on neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant: Add a chemoattractant, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8), to the lower wells.
-
Compound Treatment: Pre-incubate the isolated neutrophils with different concentrations of the test compound or vehicle control.
-
Cell Loading: Load the treated neutrophils into the upper wells of the chemotaxis chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration: Quantify the number of neutrophils that have migrated to the lower wells. This can be done by staining the cells on the lower side of the membrane and counting them under a microscope, or by using a fluorescently labeled cell detection method.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control and determine the IC50 value.
Conclusion
This compound, as a selective PDE4 inhibitor, holds significant promise for the treatment of a variety of inflammatory diseases. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to a broad anti-inflammatory effect across multiple cell types, including key players in the inflammatory cascade such as T-cells, monocytes, neutrophils, and keratinocytes. While direct comparative in-vitro studies detailing the specific activity of this compound in these cell types are not yet extensively published, the wealth of data available for other PDE4 inhibitors like roflumilast and apremilast provides a strong framework for understanding its expected cellular effects. The positive results from clinical trials in psoriasis further underscore its potential as a valuable therapeutic agent. Future research providing head-to-head comparisons of this compound with other PDE4 inhibitors at the cellular level will be crucial for a more nuanced understanding of its specific pharmacological profile and for optimizing its clinical application.
Assessing the Specificity of Mufemilast Against Other Phosphodiesterases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mufemilast (also known as Hemay005) is an orally administered, small molecule inhibitor of phosphodiesterase 4 (PDE4) currently under investigation for the treatment of a range of inflammatory conditions, including psoriasis, atopic dermatitis, and ulcerative colitis.[1][2] Its therapeutic effect is understood to stem from the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in inflammatory pathways. A critical aspect of the pharmacological profile of any PDE4 inhibitor is its specificity, as off-target inhibition of other phosphodiesterase (PDE) families can lead to undesired side effects. This guide provides a comparative assessment of the specificity of this compound, supported by an overview of relevant experimental methodologies and signaling pathways.
One preclinical study has suggested that this compound may possess a dual mechanism of action, both inhibiting the activity of PDE4 and blocking the expression of the PDE4B protein.[3]
Data Presentation: Specificity of this compound
While this compound is characterized as a selective PDE4 inhibitor, specific quantitative data on its inhibitory activity (such as IC50 or Ki values) against a comprehensive panel of other human phosphodiesterase families (PDE1-11) is not extensively available in the public domain as of late 2025. This contrasts with more established PDE4 inhibitors, for which selectivity data is more readily published.
For context, the phosphodiesterase superfamily is comprised of 11 families, each with distinct substrate specificities for cAMP and/or cyclic guanosine monophosphate (cGMP).[4][5]
-
cAMP-specific: PDE4, PDE7, PDE8
-
cGMP-specific: PDE5, PDE6, PDE9
-
Dual-specificity: PDE1, PDE2, PDE3, PDE10, PDE11
To illustrate how the specificity of a PDE4 inhibitor is typically presented, the following table provides a hypothetical selectivity profile for this compound, which would be populated with experimental data.
| Phosphodiesterase Family | Substrate | This compound IC50 (nM) | Selectivity vs. PDE4B |
| PDE1 | cAMP/cGMP | Data not available | - |
| PDE2 | cAMP/cGMP | Data not available | - |
| PDE3 | cAMP/cGMP | Data not available | - |
| PDE4B | cAMP | Data not available | 1x |
| PDE5 | cGMP | Data not available | - |
| PDE6 | cGMP | Data not available | - |
| PDE7 | cAMP | Data not available | - |
| PDE8 | cAMP | Data not available | - |
| PDE9 | cGMP | Data not available | - |
| PDE10 | cAMP/cGMP | Data not available | - |
| PDE11 | cAMP/cGMP | Data not available | - |
Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Phosphodiesterase Enzymes. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Selectivity is calculated as the ratio of the IC50 for the off-target PDE to the IC50 for the primary target (PDE4B).
Signaling Pathway of PDE4 Inhibition
The anti-inflammatory effects of this compound are mediated through the inhibition of PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB) and the downregulation of pro-inflammatory signaling pathways, such as NF-κB. The net result is a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23, and an increase in the production of the anti-inflammatory cytokine IL-10.[4]
Experimental Protocols
The specificity of a PDE inhibitor like this compound is determined through in vitro enzyme assays. A common approach involves the use of purified, recombinant human phosphodiesterase enzymes from each of the 11 families.
General Protocol for In Vitro Phosphodiesterase Inhibition Assay:
-
Enzyme Preparation: Recombinant human PDE enzymes for each family (PDE1-11) are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer with the specific PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP, often radiolabeled or fluorescently tagged), and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic hydrolysis of the substrate.
-
Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent or by heat inactivation.
-
Detection of Product: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified. The detection method depends on the substrate used:
-
Radiometric Assays: If a radiolabeled substrate (e.g., [3H]-cAMP) is used, the product is separated from the unreacted substrate using chromatography, and the radioactivity is measured by scintillation counting.
-
Fluorescence Polarization (FP) Assays: These assays use a fluorescently labeled cNMP that, when hydrolyzed by the PDE, results in a change in fluorescence polarization.
-
Luminescence-Based Assays: These assays, such as the PDE-Glo™ assay, measure PDE activity by coupling the production of AMP or GMP to a subsequent enzymatic reaction that generates a luminescent signal.
-
-
Data Analysis: The inhibitory activity of this compound is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.
Conclusion
This compound is a promising selective PDE4 inhibitor with a potential dual mechanism of action that is currently in clinical development for various inflammatory diseases. While its primary target is well-established, a comprehensive public dataset quantifying its specificity against the full panel of human phosphodiesterase families is needed for a complete assessment of its pharmacological profile. Such data is crucial for understanding its potential for off-target effects and for comparing its selectivity to other PDE4 inhibitors. The experimental protocols outlined in this guide represent standard methodologies used to generate the necessary data to fully characterize the specificity of novel PDE inhibitors like this compound.
References
- 1. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. preprints.org [preprints.org]
- 5. Phosphodiesterase-4 Inhibition in the Management of Psoriasis [mdpi.com]
Mufemilast Efficacy in Preclinical Animal Models: A Comparative Analysis with Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mufemilast, a novel selective phosphodiesterase-4 (PDE4) inhibitor, is currently under clinical investigation for the treatment of chronic inflammatory diseases, including psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD). Preclinical data on this compound from publicly available sources are limited. Therefore, this guide provides a comparative efficacy analysis of a closely related, clinically approved PDE4 inhibitor, roflumilast, against standard-of-care treatments in relevant animal models of these diseases. This approach offers valuable insights into the potential therapeutic positioning of this compound. The data presented herein are compiled from various preclinical studies and are intended to serve as a resource for researchers and drug development professionals.
Mechanism of Action: PDE4 Inhibition
This compound and roflumilast belong to the class of PDE4 inhibitors. By inhibiting the PDE4 enzyme, these drugs increase intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the modulation of immune cell function.
Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease. Animal models are crucial for evaluating novel therapies. The imiquimod (IMQ)-induced psoriasis model in mice is widely used as it recapitulates key features of human psoriasis.
Experimental Workflow: Imiquimod-Induced Psoriasis Mouse Model
Mufemilast: An In Vitro to In Vivo Correlation of a Novel PDE4 Inhibitor
A Comparative Analysis of Mufemilast's Activity Against Other Selective Phosphodiesterase-4 Inhibitors in the Treatment of Psoriasis.
This guide provides a comprehensive comparison of this compound, a novel phosphodiesterase-4 (PDE4) inhibitor, with other established treatments for psoriasis, namely Apremilast and Roflumilast. We will delve into the in vitro and in vivo data to correlate the pharmacological activity of this compound and provide researchers, scientists, and drug development professionals with objective data to assess its potential.
Mechanism of Action: The Role of PDE4 Inhibition in Inflammation
This compound is a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating the inflammatory response.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP leads to a downstream cascade of anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[1] This mechanism of action makes PDE4 inhibitors a targeted therapy for inflammatory diseases like psoriasis.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of PDE4 inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the PDE4 enzyme.
| Compound | PDE4 IC50 (nM) | Key In Vitro Effects |
| This compound | 80 - 120 | Significant inhibition of TNF-α production.[2] |
| Apremilast | ~74 | Inhibits production of TNF-α, IFNγ, IL-2, IL-12, and IL-23.[3][4] |
| Roflumilast | ~0.8 | Potent inhibition of TNF-α synthesis.[5][6] |
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Generalized)
A common method to determine the PDE4 inhibitory activity of a compound is through a biochemical assay.
References
- 1. Apremilast, an oral phosphodiesterase 4 inhibitor, in patients with difficult-to-treat nail and scalp psoriasis: Results of 2 phase III randomized, controlled trials (ESTEEM 1 and ESTEEM 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. imavita.com [imavita.com]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mufemilast's Impact on Inflammatory Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mufemilast, an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4), is a promising therapeutic candidate for a range of inflammatory diseases, including psoriasis and atopic dermatitis.[1][2][3] Its mechanism of action centers on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently modulates the expression of multiple pro- and anti-inflammatory genes, representing a key strategy in the management of chronic inflammatory conditions. While specific quantitative gene expression data for this compound from peer-reviewed publications are not yet extensively available, preclinical studies have indicated its potent anti-inflammatory effects.[4] This guide provides a comparative overview of the expected effects of this compound on the gene expression of key inflammatory markers, based on its mechanism of action and data from other well-characterized PDE4 inhibitors, such as Apremilast and Roflumilast.
The PDE4 Inhibition Pathway and Its Effect on Gene Expression
This compound, as a PDE4 inhibitor, functions by preventing the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various transcription factors. This signaling cascade ultimately leads to a downstream modulation of gene expression, characterized by the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators.
Comparative Gene Expression Data for PDE4 Inhibitors
The following table summarizes the observed effects of the PDE4 inhibitors Apremilast and Roflumilast on the gene expression of key inflammatory markers. It is anticipated that this compound will exhibit a similar, and potentially more potent, profile of gene expression modulation.
| Gene Target | Drug | Cell/Tissue Type | Observed Effect on Gene Expression | Reference |
| Pro-inflammatory Markers | ||||
| Tumor Necrosis Factor-α (TNF-α) | Apremilast | Peripheral Blood Mononuclear Cells (PBMCs) | ↓ Downregulation | [5] |
| Roflumilast | Psoriatic Skin | ↓ Significant downregulation | [6] | |
| Interleukin-6 (IL-6) | Apremilast | Psoriatic Skin | ↓ Downregulation | [5] |
| Cilomilast | In vivo model of kidney injury | ↓ Reduction | [7] | |
| Interleukin-17A (IL-17A) | Apremilast | Psoriatic Skin | ↓ Downregulation | [5][8] |
| Roflumilast | Psoriatic Skin | ↓ Significant downregulation | [6] | |
| Interleukin-23A (IL-23A) | Apremilast | Psoriatic Skin | ↓ Downregulation | [5][8] |
| Roflumilast | Psoriatic Skin | ↓ Significant downregulation | [6] | |
| Anti-inflammatory Markers | ||||
| Interleukin-10 (IL-10) | Apremilast | PBMCs | ↑ Upregulation | |
| Rolipram | In vivo model of sepsis | ↑ Increased production | [7] |
Experimental Protocol: Validating this compound's Effect on Gene Expression
The following provides a detailed methodology for assessing the impact of this compound on the gene expression of inflammatory markers in vitro.
I. Cell Culture and Treatment
-
Cell Line: Peripheral Blood Mononuclear Cells (PBMCs) are a relevant primary cell type for studying inflammatory responses. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in 6-well plates at a density of 2 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: To induce an inflammatory response, stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours.
-
Treatment: Treat the stimulated cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
II. RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, harvest the cells and extract total RNA using a TRIzol-based method or a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
III. Quantitative Real-Time PCR (RT-qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (e.g., TNF, IL6, IL23A, IL10) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
RT-qPCR Reaction: Prepare the RT-qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or TaqMan master mix.
-
Thermocycling Conditions: Perform the RT-qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
References
- 1. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 2. mdpi.com [mdpi.com]
- 3. Stimulation of Pro-inflammatory Cytokines in Mixed Cultures of Peripheral Blood Mononuclear Cells and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression dynamics of cytokine genes is related to the apremilast treatment effectiveness in patients with severe psoriasis | Russian Open Medical Journal [romj.org]
- 6. Oral Roflumilast Suppresses Proinflammatory Cytokine Signaling and Reduces CD4+ T-Cell and Neutrophil Infiltration in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 8. Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mufemilast: A Procedural Guide
For researchers and drug development professionals, ensuring the proper disposal of investigational compounds like Mufemilast is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with general best practices for pharmaceutical waste management.
I. This compound Waste Classification and Handling
Proper disposal begins with the correct classification of the waste stream. This compound, as a phosphodiesterase 4 (PDE4) inhibitor, should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for similar compounds and general pharmaceutical waste regulations provide a strong framework for safe handling.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Dust Generation: Handle solid forms of this compound in a manner that minimizes dust creation.
-
Containment: Spills should be cleaned promptly using appropriate procedures to prevent environmental release.
II. Step-by-Step Disposal Protocol
The disposal of this compound should follow a structured plan that complies with regulations set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), where applicable.[1][2][3]
-
Initial Assessment: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] Without a specific SDS, it is prudent to handle this compound as potentially hazardous waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams. This includes segregating it from non-hazardous waste, sharps, and biological waste.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
For solutions, use a sealed, leak-proof container that is appropriately labeled with the contents.
-
The container should be marked as "Hazardous Waste" or with other appropriate warnings.
-
-
Disposal Pathway Selection:
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[2] The EPA's Subpart P regulation explicitly prohibits the sewering of hazardous waste pharmaceuticals.[2] This practice can lead to contamination of water systems.[4]
-
Preferred Method - Licensed Waste Hauler: The most appropriate disposal method is through a licensed hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste to permitted treatment, storage, and disposal facilities (TSDFs).
-
Alternative - Take-Back Programs: For smaller quantities, community drug take-back programs may be an option, though these are more commonly used for household medical waste.[5][6]
-
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal. If using a waste hauler, they will provide a manifest for tracking the waste from your facility to its final destination.
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory considerations for pharmaceutical waste.
| Regulatory Aspect | Key Requirement | Governing Body |
| Hazardous Waste Identification | Waste must be evaluated against EPA's P- and U-lists and characteristic hazards (ignitability, corrosivity, reactivity, toxicity). | EPA |
| Sewer Disposal Prohibition | Hazardous pharmaceutical waste cannot be disposed of via drains or toilets. | EPA |
| Record-Keeping | Facilities must maintain records of hazardous waste generation and disposal. For controlled substances, specific DEA forms are required. | EPA, DEA |
| Transportation | Hazardous waste must be transported by a licensed hauler to a permitted facility. | DOT, EPA |
| Treatment | The most common treatment for pharmaceutical waste is incineration at a permitted facility.[2] | EPA |
IV. Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For handling and use in a laboratory setting, researchers should develop a specific protocol that includes safety measures and waste disposal procedures as outlined in this guide.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
